(R)-Oxiracetam
描述
Structure
3D Structure
属性
IUPAC Name |
2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218414 | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-28-8 | |
| Record name | (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Stereospecific Characterization of (R)-Oxiracetam
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Oxiracetam, the dextrorotatory enantiomer of the nootropic agent oxiracetam, is a compound of interest in neuropharmacology. While its counterpart, (S)-oxiracetam, is generally considered the more biologically active enantiomer, the complete characterization of both stereoisomers is crucial for a comprehensive understanding of their pharmacological profiles and for regulatory purposes. This technical guide provides a detailed overview of the stereoselective synthesis and stereospecific characterization of this compound. It includes established experimental protocols for synthesis via chiral resolution, and for analytical characterization using High-Performance Liquid Chromatography (HPLC), polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data are summarized in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension and application in a research and development setting.
Introduction
Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a cyclic derivative of γ-aminobutyric acid (GABA) and a member of the racetam family of nootropic drugs.[1] First synthesized in 1974, it is a racemic mixture of (R)- and (S)-enantiomers.[1] The presence of a chiral center at the 4th position of the pyrrolidone ring gives rise to these two stereoisomers. Research suggests that the pharmacological activity of oxiracetam is stereoselective, with the (S)-enantiomer being the primary contributor to its cognitive-enhancing effects.[1] However, a thorough understanding of the synthesis, purification, and characterization of the (R)-enantiomer is essential for enantiomeric purity assessment, pharmacokinetic studies, and to fully delineate the pharmacological and toxicological profile of each isomer.
This guide focuses specifically on this compound, providing detailed methodologies for its preparation and stereospecific analysis.
Synthesis of this compound
The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of the racemic mixture.
Chiral Resolution of Racemic Oxiracetam
A highly effective method for obtaining both enantiomers of oxiracetam is through the chiral resolution of the racemate by cocrystallization with an inorganic salt.[2][3]
This method relies on the reaction of racemic oxiracetam with magnesium chloride (MgCl₂) in 70% ethanol. This process leads to spontaneous chiral resolution through the formation of a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers complexed with the salt: (S)-Oxiracetam·MgCl₂·5H₂O and this compound·MgCl₂·5H₂O.[2][3] These diastereomeric crystalline complexes have different physical properties, which can be exploited for their separation.
-
Preparation of the Racemic Mixture: A stoichiometric mixture of racemic oxiracetam and MgCl₂ is prepared.
-
Slurry Formation: The mixture is slurried in 70% ethanol in water.[4]
-
Equilibration: The slurry is stirred at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 48 hours) to reach thermodynamic equilibrium. Seeding with pre-existing crystals of the desired enantiomer complex can facilitate the process.
-
Separation: The crystalline conglomerate is separated from the mother liquor by filtration.
-
Isolation of Enantiomers: The individual diastereomeric crystalline complexes, this compound·MgCl₂·5H₂O and (S)-Oxiracetam·MgCl₂·5H₂O, can be separated by preferential crystallization (entrainment), a technique where a supersaturated solution of the racemate is seeded with crystals of one of the desired enantiomers, leading to the crystallization of that enantiomer in excess.
-
Liberation of the Free Enantiomer: The this compound is recovered from its magnesium chloride cocrystal by dissolving the complex in a suitable solvent and employing techniques such as ion-exchange chromatography to remove the inorganic salt, followed by crystallization of the pure this compound.
Stereoselective Synthesis from a Chiral Pool
An alternative strategy involves the synthesis of this compound from a readily available, enantiomerically pure starting material (a chiral pool). A plausible precursor for this compound is (R)-4-amino-3-hydroxybutyric acid ((R)-GABOB).
(R)-GABOB can be synthesized from D-arabinose or L-ascorbic acid. A documented route involves the conversion of potassium D-erythronate, derived from D-arabinose, into the methyl ester of 2,4-dibromo-2,4-dideoxy-D-threonic acid.[5] This intermediate can then be converted to (R)-GABOB through a series of steps including selective hydrogenolysis, azide displacement, and reduction.[5]
The conversion of (R)-GABOB to this compound follows a general synthetic pathway for oxiracetam, which involves the following key steps, adapted for the specific enantiomer:[3]
-
Protection of the Hydroxyl Group: The hydroxyl group of (R)-GABOB is protected, for example, by silylation using an agent like bistrimethylsilyl amine.[3]
-
Cyclization: The protected amino acid undergoes thermal cyclization to form the corresponding 4-(protected-hydroxy)-2-pyrrolidinone.[3]
-
Alkylation: The pyrrolidinone nitrogen is alkylated with an acetamide precursor, such as ethyl bromoacetate.[3]
-
Deprotection: The hydroxyl protecting group is removed under acidic conditions.[3]
-
Ammonolysis: The ester group on the side chain is converted to the primary amide by reaction with ammonia (e.g., in methanol) to yield this compound.[3]
This stereoselective route ensures that the chirality of the starting material is transferred to the final product.
Stereospecific Characterization of this compound
The confirmation of the enantiomeric purity and identity of this compound requires stereospecific analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a definitive method for separating and quantifying enantiomers.
A validated method for the enantioselective determination of oxiracetam enantiomers is as follows:[6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak ID column (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid in a ratio of 78:22:0.1 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 214 nm.[6]
-
Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation step with methanol followed by centrifugation is typically employed.[6]
Under these conditions, baseline resolution of the (R)- and (S)-oxiracetam enantiomers is achieved. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution, which is an inherent property of enantiomers.
-
Instrumentation: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source.[7]
-
Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water. A common concentration is 1.00 g/100 mL (c = 1.00 in water).
-
Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed rotation (α) is measured at a controlled temperature (e.g., 20 °C).[7]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine enantiomeric purity.
Enantiomers are indistinguishable in a standard NMR spectrum. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can form diastereomeric complexes or derivatives, which are NMR-distinguishable.[8] This results in the splitting of signals for the protons of the enantiomers, allowing for their quantification.
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: An enantiomerically pure chiral solvating agent is added to the NMR tube. The choice of CSA and its stoichiometry relative to the analyte are critical and often require optimization.
-
Data Acquisition: ¹H NMR spectra are acquired.
-
Analysis: The signals corresponding to the (R)- and (S)-enantiomers will appear at different chemical shifts. The enantiomeric excess is determined by integrating the corresponding signals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | - |
| Molecular Formula | C₆H₁₀N₂O₃ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Melting Point | 135-136 °C | - |
| Specific Rotation [α]D | +36.2° (c = 1.00 in water) | - |
Table 2: Chiral HPLC Method Validation Parameters for Oxiracetam Enantiomers
| Parameter | This compound | (S)-Oxiracetam | Reference |
| Linearity Range | 0.50-100 µg/mL | 0.50-100 µg/mL | [6] |
| Intra-day Precision (RSD%) | 0.78-13.61 | 0.74-8.92 | [6] |
| Inter-day Precision (RSD%) | 0.78-13.61 | 0.74-8.92 | [6] |
| Accuracy (Relative Error %) | -4.74 to 10.48 | -0.19 to 11.48 | [6] |
Visualizations
Synthesis and Characterization Workflows
Caption: Workflow for the synthesis of this compound via chiral resolution and its subsequent stereospecific characterization.
Proposed Mechanism of Action of Oxiracetam
Caption: Proposed signaling pathways for the nootropic effects of oxiracetam.
Conclusion
This technical guide has outlined robust and validated methods for the synthesis and stereospecific characterization of this compound. The chiral resolution of racemic oxiracetam via cocrystallization with magnesium chloride presents a practical approach for obtaining the (R)-enantiomer. Furthermore, well-established analytical techniques, particularly chiral HPLC, provide reliable means for determining its enantiomeric purity. The provided experimental protocols, data tables, and visualizations serve as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the distinct properties and potential applications of this compound. A complete understanding of both enantiomers is paramount for the development of safe and effective chiral drugs.
References
- 1. Item - Chiral Resolution of RS-Oxiracetam upon Cocrystallization with Pharmaceutically Acceptable Inorganic Salts - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxiracetam: A Comprehensive Pharmacological and Toxicological Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxiracetam, a nootropic agent of the racetam class, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It exists as a racemic mixture of two enantiomers: (S)-Oxiracetam and (R)-Oxiracetam. Preclinical and clinical investigations have primarily focused on the racemic mixture and, more recently, the (S)-enantiomer, which is largely considered the pharmacologically active component responsible for the cognitive-enhancing effects. This technical guide provides a detailed pharmacological and toxicological profile of the (R)-enantiomer of Oxiracetam, drawing comparisons with its counterpart and the racemic mixture to offer a comprehensive understanding for research and development professionals. While data specifically on this compound is limited, this document synthesizes the available information to delineate its known properties and highlight areas for future investigation.
Introduction
Oxiracetam ((RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide) was first synthesized in the 1970s and has since been investigated for its potential to improve cognitive functions such as memory and learning.[1] Like other racetams, its mechanism of action is not fully elucidated but is believed to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity.[2] Oxiracetam possesses a chiral center at the 4-position of the pyrrolidone ring, leading to the existence of (S) and (R) enantiomers.[3] Emerging research has indicated that the pharmacological activity of oxiracetam is stereoselective, with the (S)-enantiomer demonstrating greater efficacy in preclinical models of cognitive impairment.[4][5] This guide focuses on the pharmacological and toxicological characteristics of this compound, providing a critical analysis of its profile in the context of the broader research on oxiracetam.
Pharmacology
Mechanism of Action
The precise mechanism of action for this compound remains largely uncharacterized, as most studies have not differentiated between the enantiomers or have focused on the racemate or the (S)-form. The generally accepted mechanisms for racemic oxiracetam, likely attributable to the (S)-enantiomer, include:
-
Modulation of Neurotransmitter Systems: Oxiracetam is known to enhance the release of acetylcholine and glutamate, two key neurotransmitters involved in learning and memory.[2][6] It is believed to act as a positive allosteric modulator of AMPA receptors, which mediate fast synaptic transmission in the central nervous system.[1][2]
-
Enhancement of Synaptic Plasticity: By modulating AMPA receptors, oxiracetam is thought to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]
-
Increased Brain Energy Metabolism: Studies have shown that oxiracetam can increase the synthesis of ATP, the primary energy currency of cells, suggesting it may improve neuronal efficiency.[2]
A study investigating the effects of the individual enantiomers in a rat model of chronic cerebral hypoperfusion found that (S)-Oxiracetam, but not this compound, was effective in alleviating spatial learning and memory impairments.[5] This suggests that the cognitive-enhancing effects of racemic oxiracetam are primarily, if not exclusively, due to the (S)-enantiomer.
Figure 1: Proposed signaling pathway of (S)-Oxiracetam's nootropic action.
Pharmacodynamics
Pharmacokinetics
Pharmacokinetic studies have been conducted on both enantiomers of oxiracetam in rats and dogs, providing valuable comparative data.
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Oxiracetam in Rats and Dogs
| Parameter | Species | This compound | (S)-Oxiracetam | Racemic Oxiracetam | Citation |
| Cmax (µg/mL) | Rat (200 mg/kg, oral) | Lower than (S)-enantiomer | 21.3 ± 5.0 | 13.2 ± 4.2 (for S-form) | [7] |
| Tmax (h) | Rat (200 mg/kg, oral) | ~2 | ~2 | ~2 | [7] |
| AUC0-t (µg·h/mL) | Rat (200 mg/kg, oral) | Lower than (S)-enantiomer | 96.7 ± 15.5 | 50.1 ± 16.3 (for S-form) | [7] |
| Cl/f | Rat (oral) | Higher than (S)-enantiomer | Lower than racemate | - | [7] |
| Stereoselective Disposition | Dog (oral) | No | No | - | [8] |
| Chiral Inversion | Dog (oral) | Not Observed | Not Observed | - | [8] |
Note: Data for racemic oxiracetam often refers to the measurement of one of the enantiomers within the mixture.
These studies indicate that while the time to reach maximum plasma concentration (Tmax) is similar for both enantiomers, the overall exposure (AUC) and peak concentration (Cmax) of (S)-Oxiracetam are significantly higher than those of this compound in rats.[7][9] This suggests stereoselective absorption or first-pass metabolism favoring the (S)-enantiomer in this species. In contrast, the disposition of the two enantiomers was not found to be stereoselective in beagle dogs.[8] Importantly, no chiral inversion (conversion of one enantiomer to the other) was observed in dogs.[8]
Toxicology
Comprehensive toxicological studies specifically on this compound are scarce. The available data is primarily from studies on the racemic mixture and, to a lesser extent, the (S)-enantiomer.
Acute and Chronic Toxicity
Studies on racemic oxiracetam suggest it is well-tolerated, even at high doses over extended periods.[10] In a comparative study in dogs, both racemic oxiracetam and (S)-Oxiracetam were investigated for acute and 13-week repeated oral dosing toxicity.[11][12] The main sign of toxicity observed was loose stools in both the acute and repeated-dose studies.[11][12]
Table 2: Toxicological Profile of Oxiracetam and (S)-Oxiracetam in Dogs
| Study Type | Species | Compound | Key Findings | NOAEL | Citation |
| Acute & 13-Week Oral | Dog | Oxiracetam & (S)-Oxiracetam | Main toxicity: Loose stools | 100 mg/kg | [11][12] |
The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg for both racemic oxiracetam and (S)-Oxiracetam in dogs.[11][12]
Genotoxicity and Carcinogenicity
There is no readily available information on the genotoxic or carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
Information regarding the reproductive and developmental toxicity of this compound is not available in the current literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the context of oxiracetam enantiomer research.
Pharmacokinetic Analysis in Rats
This protocol provides a general workflow for determining the pharmacokinetic profile of oxiracetam enantiomers in rats.
Figure 2: Experimental workflow for pharmacokinetic studies in rats.
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Drug Administration: this compound or (S)-Oxiracetam is administered orally via gavage at a specified dose (e.g., 200 mg/kg).[9]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the orbital venous plexus into heparinized tubes.[9]
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like methanol.[8]
-
Chromatographic Analysis: The concentrations of (R)- and (S)-Oxiracetam in the plasma samples are determined using a validated enantioselective high-performance liquid chromatography (HPLC) method with a chiral column (e.g., Chiralpak ID).[7][8]
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Assessment of Cognitive Function (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Treatment: Animals are treated with this compound, (S)-Oxiracetam, or vehicle control prior to or during the training period.[4]
Conclusion
The available scientific literature strongly indicates that the pharmacological activity of oxiracetam resides primarily in the (S)-enantiomer. Studies comparing the two enantiomers have consistently shown that this compound is significantly less active, or inactive, in preclinical models of cognitive enhancement.[4][5] While pharmacokinetic profiles show some species-specific differences in stereoselectivity, the lack of intrinsic pharmacological activity of the (R)-form is a consistent finding.
From a toxicological perspective, the data on racemic oxiracetam and (S)-Oxiracetam suggest a favorable safety profile, with a high NOAEL in dogs.[11][12] The specific toxicity of this compound has not been independently established but is presumed to be low given the overall safety of the racemate.
For drug development professionals, this information is critical. The development of single-enantiomer drugs is a common strategy to improve the therapeutic index by eliminating inactive or potentially harmful enantiomers. In the case of oxiracetam, the evidence strongly supports the development of (S)-Oxiracetam as a single-enantiomer product. Further research into the specific molecular interactions and a complete toxicological profile of this compound would be beneficial for a more complete understanding of this compound, although its potential as a therapeutic agent appears limited. This guide provides a foundational understanding for researchers and scientists, highlighting the current state of knowledge and underscoring the need for further targeted research to fully elucidate the profile of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Oxiracetam used for? [synapse.patsnap.com]
- 7. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Oxiracetam [medbox.iiab.me]
- 11. Comparative toxicity and toxicokinetic studies of oxiracetam and (S)-oxiracetam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
(R)-Oxiracetam: An Investigation into its Neurobiological Role and Stereoselective Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxiracetam, a nootropic agent of the racetam family, has been investigated for its potential cognitive-enhancing and neuroprotective effects. As a chiral molecule, it exists in two enantiomeric forms: (R)-Oxiracetam and (S)-Oxiracetam. While the racemic mixture has been the subject of numerous studies, emerging evidence highlights a significant stereoselectivity in its pharmacological action. This technical guide focuses on the neurobiological role of this compound, primarily through a comparative analysis with its more active counterpart, (S)-Oxiracetam, and the racemic mixture. The available data strongly suggest that the neurobiological activity of oxiracetam is predominantly associated with the (S)-enantiomer, with this compound demonstrating minimal to no significant effects in preclinical models of cognitive impairment and neuroprotection. This document compiles and presents the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to Oxiracetam and Stereoisomerism
Oxiracetam is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though it does not act on GABA receptors. It is structurally similar to piracetam and is classified as a nootropic, a class of compounds intended to improve cognitive function. The presence of a chiral center in its molecular structure gives rise to two stereoisomers, (R)- and (S)-Oxiracetam, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being more potent or responsible for the therapeutic effects, while the other may be less active, inactive, or even contribute to adverse effects. In the case of oxiracetam, research increasingly points to the (S)-enantiomer as the primary active form.[1][2][3]
Comparative Neuropharmacology of Oxiracetam Enantiomers
The predominant neurobiological effects of racemic oxiracetam are attributed to the modulation of neurotransmitter systems, enhancement of synaptic plasticity, and neuroprotection.[4] However, studies dissecting the individual contributions of each enantiomer have revealed a stark contrast in their activities.
Cognitive Function in Preclinical Models
The Morris water maze, a widely used behavioral assay to assess spatial learning and memory in rodents, has been instrumental in differentiating the effects of the oxiracetam enantiomers. In a key study utilizing a rat model of chronic cerebral hypoperfusion-induced cognitive impairment, (S)-Oxiracetam demonstrated a significant improvement in spatial memory, whereas this compound showed no significant effect compared to the vehicle-treated group.[2]
Table 1: Comparative Effects of Oxiracetam Enantiomers on Spatial Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | Platform Crossings in Probe Trial (Mean ± SEM) |
| Sham | - | ~20 | ~4.5 |
| Model (Vehicle) | - | ~45 | ~2.0 |
| This compound | 200 | No significant change from model | No significant change from model |
| (S)-Oxiracetam | 100 | ~30 | ~3.5 |
| (S)-Oxiracetam | 200 | ~28 | ~4.0 |
| Racemic Oxiracetam | 400 | ~32 | ~3.8 |
*p < 0.05 compared to the model group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[5]
Cerebral Blood Flow
Cerebral blood flow is crucial for maintaining neuronal health and cognitive function. In the same model of chronic cerebral hypoperfusion, (S)-Oxiracetam was found to significantly increase cerebral blood flow. In contrast, this compound did not produce any significant changes in cerebral blood flow compared to the vehicle-treated group.[1][6]
Table 2: Comparative Effects of Oxiracetam Enantiomers on Cerebral Blood Flow
| Treatment Group | Dose (mg/kg) | Change in Cerebral Blood Flow (%) vs. Model (Mean ± SEM) |
| Model (Vehicle) | - | 0 |
| This compound | 200 | No significant change |
| (S)-Oxiracetam | 100 | ~+20 |
| (S)-Oxiracetam | 200 | ~+18 |
| Racemic Oxiracetam | 400 | ~+19* |
*p < 0.05 compared to the model group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[6]
Astrocyte Activation
Astrocytes are glial cells that play a critical role in brain homeostasis and the response to injury. Chronic cerebral hypoperfusion leads to astrocyte activation, which can be both beneficial and detrimental. Studies have shown that (S)-Oxiracetam, but not this compound, can inhibit the activation of astrocytes in the hippocampus of rats with chronic cerebral hypoperfusion.[2]
Table 3: Comparative Effects of Oxiracetam Enantiomers on Astrocyte Activation
| Treatment Group | Dose (mg/kg) | GFAP-Positive Astrocytes (cells/field) in Hippocampus (Mean ± SEM) |
| Sham | - | ~20 |
| Model (Vehicle) | - | ~70 |
| This compound | 200 | No significant change from model |
| (S)-Oxiracetam | 100 | ~45 |
| (S)-Oxiracetam | 200 | ~40 |
| Racemic Oxiracetam | 400 | ~48* |
*p < 0.05 compared to the model group. GFAP (Glial Fibrillary Acidic Protein) is a marker for activated astrocytes. Data adapted from a study on chronic cerebral hypoperfusion in rats.[2]
Pharmacokinetics of this compound
Pharmacokinetic studies in rats have been conducted to compare the profiles of the individual enantiomers and the racemic mixture. These studies indicate that while the two enantiomers have similar absorption profiles, there are differences in their overall exposure. Notably, there is minimal chiral inversion, meaning this compound does not significantly convert to (S)-Oxiracetam in the body, and vice versa.[3]
Table 4: Comparative Pharmacokinetic Parameters of Oxiracetam Enantiomers in Rats after Oral Administration
| Parameter | This compound (200 mg/kg) | (S)-Oxiracetam (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) - (S)-enantiomer measured |
| Cmax (µg/mL) | ~15 | ~21 | ~13 |
| Tmax (h) | ~2 | ~2 | ~2 |
| AUC0-t (µg·h/mL) | ~60 | ~97 | ~50 |
| CL/F (L/h/kg) | ~3.3 | ~2.1 | ~4.0 |
Data adapted from comparative pharmacokinetic studies in rats.[4]
Signaling Pathways and Mechanisms of Action (of the Active Enantiomer)
While this compound appears to be biologically inert in the contexts studied, the mechanisms of the active (S)-enantiomer and the racemic mixture provide a framework for understanding the stereoselective nature of the drug's action. The cognitive-enhancing effects of oxiracetam are thought to be mediated through several pathways, including the potentiation of glutamatergic neurotransmission via AMPA receptors and the modulation of cholinergic systems.[1][4] Recent studies also suggest the involvement of the PI3K/Akt signaling pathway in the neuroprotective effects of (S)-Oxiracetam.[7]
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 6. Immunohistochemical staining for glial fibrillary acidic protein (GFAP) after deafferentation or ischemic infarction in rat visual system: features of reactive and damaged astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze - Scholarpedia [scholarpedia.org]
(R)-Oxiracetam's Interaction with AMPA and NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Oxiracetam, one of the enantiomers of the nootropic agent oxiracetam, is primarily understood through the lens of its racemic parent compound and its more pharmacologically prominent sibling, (S)-oxiracetam. While research indicates that (S)-oxiracetam may be the more active component in cognitive enhancement, a comprehensive understanding of this compound's specific interactions with critical neurotransmitter receptors is essential for a complete pharmacological profile. This technical guide synthesizes the available data on oxiracetam's engagement with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, detailing the experimental methodologies used to elucidate these interactions and visualizing the associated signaling pathways. It is important to note that specific quantitative data for the (R)-enantiomer is limited, and much of the following information is extrapolated from studies on racemic oxiracetam.
Interaction with AMPA Receptors
Oxiracetam is broadly classified as a positive allosteric modulator (PAM) of AMPA receptors.[1][2][3] This modulation is believed to be a key mechanism behind its nootropic effects, as AMPA receptors are critical for fast synaptic transmission and synaptic plasticity in the central nervous system.[1][3] The interaction of oxiracetam with AMPA receptors leads to an enhancement of synaptic plasticity, which is fundamental for learning and memory processes.[1][3]
Quantitative Data on Oxiracetam's AMPA Receptor Modulation
| Parameter | Compound | Value | Experimental System | Reference |
| Effect on AMPA-stimulated Ca2+ influx | Oxiracetam (racemic) | Enhanced efficacy of AMPA | Primary cultures of cerebellar granule cells | [4] |
| Effect on [3H]AMPA binding | Oxiracetam (racemic) | Increased maximal density of binding sites | Synaptic membranes from rat cerebral cortex | [4] |
| Potentiation of AMPA currents | Aniracetam (related racetam) | Increased peak amplitude and reduced decay rate | Electrophysiological studies | [4] |
Experimental Protocols for Assessing AMPA Receptor Interaction
This technique is employed to determine the binding affinity of a compound to a receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the AMPA receptor.
-
Materials:
-
Synaptic membrane preparations from a relevant brain region (e.g., rat cerebral cortex).
-
[3H]AMPA (radioligand).
-
This compound at various concentrations.
-
Incubation buffer, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Synaptic membranes are incubated with a fixed concentration of [3H]AMPA and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters, representing the bound [3H]AMPA, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known AMPA receptor ligand.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]AMPA (IC50) is calculated and converted to the Ki value.
-
This method is used to measure the potentiation of AMPA receptor-mediated currents.
-
Objective: To quantify the effect of this compound on the amplitude and kinetics of AMPA-evoked currents in neurons.
-
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipettes filled with internal solution.
-
External solution containing AMPA and this compound.
-
-
Procedure:
-
A neuron is patched with a glass micropipette to gain electrical access to the cell's interior.
-
The neuron is voltage-clamped at a holding potential where NMDA receptors are largely inactive (e.g., -70 mV).
-
AMPA is applied to the neuron to evoke an inward current.
-
This compound is co-applied with AMPA, and the resulting current is compared to the current evoked by AMPA alone.
-
Changes in the peak amplitude and decay kinetics of the current are analyzed to determine the modulatory effect of this compound.
-
Interaction with NMDA Receptors
The interaction of oxiracetam with NMDA receptors is less direct compared to its effects on AMPA receptors. Evidence suggests that oxiracetam does not directly bind to or potentiate NMDA receptor currents in the same way it does for AMPA receptors.[4] Instead, its influence appears to be more modulatory and often observed in the context of preventing NMDA receptor antagonist-induced cognitive deficits.
Quantitative Data on Oxiracetam's NMDA Receptor Modulation
Direct binding affinity (Ki) or potentiation data for this compound at NMDA receptors is not available. Studies have focused on the functional outcomes of oxiracetam treatment in the presence of NMDA receptor antagonists.
| Parameter | Compound | Effect | Experimental Model | Reference |
| Effect on NMDA-stimulated Ca2+ influx | Oxiracetam (racemic) | No change | Primary cultures of cerebellar granule cells | [4] |
| Prevention of NMDA antagonist effects | Oxiracetam (racemic) | Prevents amnesia caused by NMDA receptor blockade | Passive avoidance test in rats |
Experimental Protocols for Assessing NMDA Receptor Interaction
Behavioral tests are crucial for understanding the functional consequences of a drug's interaction with neurotransmitter systems.
-
Objective: To determine if this compound can reverse cognitive deficits induced by an NMDA receptor antagonist.
-
Model: Passive Avoidance Test
-
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment).
-
Rodents (rats or mice).
-
NMDA receptor antagonist (e.g., MK-801).
-
This compound.
-
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Treatment: Immediately after the acquisition trial, the animal is administered the NMDA receptor antagonist, followed by this compound.
-
Retention Trial: 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
Analysis: An increased latency to enter the dark compartment in the this compound treated group compared to the antagonist-only group suggests a reversal of the memory deficit.
-
LTP is a form of synaptic plasticity that is often dependent on NMDA receptor activation.
-
Objective: To assess if this compound modulates NMDA receptor-dependent LTP.
-
Materials:
-
Hippocampal brain slices.
-
Electrophysiology setup for field potential recordings.
-
High-frequency stimulation (HFS) protocol to induce LTP.
-
This compound.
-
-
Procedure:
-
A baseline synaptic response is recorded in the CA1 region of the hippocampus by stimulating the Schaffer collateral pathway.
-
LTP is induced using an HFS protocol.
-
The potentiation of the synaptic response is monitored for at least 60 minutes.
-
The experiment is repeated in the presence of this compound to determine if it alters the magnitude or duration of LTP.
-
Discussion and Future Directions
The available evidence strongly suggests that oxiracetam's mechanism of action is primarily centered on the positive allosteric modulation of AMPA receptors. This leads to an enhancement of glutamatergic neurotransmission and is a plausible explanation for its observed nootropic effects. The interaction with NMDA receptors appears to be indirect, possibly by mitigating the downstream consequences of NMDA receptor hypofunction.
A significant gap in the literature is the lack of specific research on the (R)-enantiomer of oxiracetam. One study has indicated that (S)-oxiracetam is the more active enantiomer in a model of cognitive impairment. This raises the question of whether this compound is pharmacologically inert or possesses a different, more subtle profile of activity.
Future research should focus on:
-
Enantiomer-specific studies: Conducting radioligand binding assays and electrophysiological experiments specifically with this compound to determine its binding affinity and modulatory effects on AMPA and NMDA receptors.
-
In vivo behavioral studies: Comparing the cognitive-enhancing effects of (R)- and (S)-oxiracetam in various learning and memory paradigms.
-
Structural biology: Elucidating the precise binding site of oxiracetam enantiomers on the AMPA receptor complex to understand the structural basis of their modulatory activity.
A thorough characterization of this compound is necessary to fully comprehend the pharmacology of this widely used nootropic agent and to potentially develop more targeted and effective cognitive enhancers.
References
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. biorxiv.org [biorxiv.org]
- 3. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Modulation of the Cholinergic System by Oxiracetam Enantiomers
Executive Summary
Oxiracetam, a nootropic agent of the racetam class, is a chiral molecule existing as (R)- and (S)-enantiomers. It is clinically used as a racemic mixture to treat cognitive deficits. Emerging evidence indicates that the therapeutic effects of oxiracetam are not stereochemically equivalent. This technical guide synthesizes the current understanding of the differential effects of (R)- and (S)-Oxiracetam on the central cholinergic system, a critical pathway for learning and memory. While direct quantitative comparisons of the enantiomers on specific cholinergic molecular targets are limited in published literature, in-vivo studies strongly suggest that (S)-Oxiracetam is the primary pharmacologically active ingredient . This document summarizes the key findings, presents the available data, details relevant experimental methodologies, and provides schematic diagrams of the underlying neurobiological pathways and research workflows.
Introduction: The Cholinergic System and Nootropic Intervention
The central cholinergic system, originating from key basal forebrain nuclei and projecting throughout the hippocampus and cerebral cortex, is fundamental for cognitive functions including attention, learning, and memory. Acetylcholine (ACh), the primary neurotransmitter of this system, modulates neuronal excitability and synaptic plasticity through its action on nicotinic (nAChR) and muscarinic (mAChR) receptors. The synthesis, release, and degradation of ACh are tightly regulated processes. Choline is transported into the presynaptic terminal via the high-affinity choline transporter (CHT), acetylated by choline acetyltransferase (ChAT), and packaged into vesicles. Upon neuronal firing, ACh is released into the synapse, where it activates postsynaptic receptors before being rapidly hydrolyzed by acetylcholinesterase (AChE).
Cognitive impairment in conditions such as vascular dementia and Alzheimer's disease is often associated with cholinergic dysfunction. Nootropic agents like oxiracetam are thought to exert their beneficial effects, at least in part, by modulating this system. Racemic oxiracetam has been shown to enhance cholinergic neurotransmission through various mechanisms, including the potentiation of ACh release and utilization.
Stereoselectivity of Oxiracetam: (S)-Enantiomer as the Active Moiety
While most historical research has been conducted using racemic oxiracetam, recent studies have focused on elucidating the distinct roles of its enantiomers. A pivotal study in a rat model of chronic cerebral hypoperfusion demonstrated that the cognitive-enhancing effects of oxiracetam are attributable to the (S)-enantiomer.[1][2]
Comparative In-Vivo Efficacy
In a model of vascular dementia, (S)-Oxiracetam was found to be the effective component for ameliorating spatial learning and memory deficits, while (R)-Oxiracetam showed no significant effects compared to the vehicle-treated model group.[1][3] The positive outcomes were associated with neuroprotective mechanisms, including the amelioration of neuron damage, inhibition of astrocyte activation, and an increase in cerebral blood flow.[1][2]
Table 1: Qualitative Comparison of In-Vivo Effects of Oxiracetam Enantiomers in a Chronic Cerebral Hypoperfusion Model
| Metric | (S)-Oxiracetam (100-200 mg/kg) | This compound (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) |
| Spatial Memory Improvement | Significant Improvement[1][3] | No Significant Effect[1][3] | Significant Improvement[1][3] |
| Amelioration of Neuron Damage | Significant Reduction in Dark Neurons[1] | No Significant Effect[1] | Significant Reduction in Dark Neurons[1] |
| Astrocyte Activation | Significant Inhibition[1] | No Significant Effect[1] | Significant Inhibition[1] |
| Cerebral Blood Flow | Significant Increase[1] | No Significant Effect[1] | Not Reported |
Cholinergic Modulation by Racemic Oxiracetam
The cholinergic effects observed with racemic oxiracetam are presumed to be driven by the (S)-enantiomer. These effects are centered on enhancing the availability and action of acetylcholine in key brain regions.
Effects on Acetylcholine Release and Utilization
Studies consistently show that racemic oxiracetam enhances cholinergic activity, particularly in the hippocampus and cerebral cortex.[4][5] It does not appear to alter steady-state ACh levels but rather increases its utilization and release during cognitive tasks.[4] Low concentrations of oxiracetam have been found to selectively increase the K+-evoked release of ACh from hippocampal slices.[6]
High-Affinity Choline Uptake (HACU)
A key mechanism for sustaining ACh synthesis is the uptake of choline into the presynaptic terminal via the high-affinity choline transporter (CHT). Racemic oxiracetam has been shown to increase the rate of HACU in the hippocampus, suggesting it can enhance the capacity of cholinergic neurons to synthesize ACh.[4][7]
Table 2: Summary of Quantitative Cholinergic Effects of Racemic Oxiracetam
| Parameter | Effect | Brain Region | Dose/Concentration | Citation |
| Acetylcholine Release | ~63% Increase | Hippocampus | 100 mg/kg i.p. | [8] |
| Acetylcholine Utilization | Increased | Cortex & Hippocampus | 100-300 mg/kg i.p. | [4] |
| High-Affinity Choline Uptake | 31% Increase (repeated admin.) | Hippocampus | 100 mg/kg i.p. | [4] |
| High-Affinity Choline Uptake | 40% Increase (single admin.) | Hippocampus | 300 mg/kg i.p. | [4] |
| Scopolamine-induced ACh Decrease | Attenuated | Cortex & Hippocampus | 50-100 mg/kg i.p. | [5] |
Experimental Protocols
This section provides generalized methodologies for key assays used to evaluate cholinergic modulation. These protocols are based on standard techniques cited in the literature and can be adapted for the specific comparison of (R)- and (S)-Oxiracetam.
Protocol: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
1. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
2. Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds ((R)- and (S)-Oxiracetam)
-
Positive control (e.g., Donepezil)
-
96-well microplate and plate reader
3. Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and positive control in the buffer.
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of buffer.
-
Initiate the reaction by adding 10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/time).
-
Calculate the percentage of inhibition for each test concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition versus log[Concentration] and determine the IC50 value using non-linear regression.
-
Protocol: High-Affinity Choline Uptake (HACU) Assay
This radiolabeled assay measures the activity of the choline transporter (CHT) in synaptosomes or cultured cells.
1. Principle: The uptake of radiolabeled choline (e.g., [³H]-Choline) into cholinergic nerve terminals is measured. HACU is sodium-dependent and sensitive to inhibition by hemicholinium-3 (HC-3). The specific high-affinity uptake is determined by subtracting the non-specific uptake (measured in the presence of HC-3) from the total uptake.
2. Materials:
-
Synaptosomal preparation or cultured neuronal cells (e.g., SH-SY5Y)
-
Krebs-Ringer buffer (or similar physiological buffer)
-
[³H]-Choline chloride
-
Hemicholinium-3 (HC-3)
-
Test compounds ((R)- and (S)-Oxiracetam)
-
Scintillation fluid and scintillation counter
3. Procedure:
-
Preparation: Resuspend synaptosomes or cultured cells in buffer.
-
Assay Setup: Prepare two sets of tubes for each condition: one for "Total Uptake" and one for "Non-specific Uptake".
-
Incubation:
-
To all tubes, add the cell/synaptosome suspension.
-
To the "Non-specific Uptake" tubes, add a saturating concentration of HC-3 (e.g., 10 µM).
-
Add the test compounds ((R)- or (S)-Oxiracetam) at desired concentrations to the appropriate tubes.
-
Pre-incubate the mixtures at 37°C for 10-15 minutes.
-
-
Initiation of Uptake: Add [³H]-Choline to all tubes to start the uptake process. A typical final concentration is in the low micromolar range to favor the high-affinity transporter.
-
Termination: After a short incubation period (e.g., 4 minutes), rapidly terminate the uptake by adding ice-cold buffer and immediately filtering the contents through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove extracellular [³H]-Choline.
-
Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate HACU: HACU (cpm) = Total Uptake (cpm) - Non-specific Uptake (cpm)
-
Express the effect of the test compounds as a percentage of the control HACU.
-
Determine EC50 or IC50 values by plotting the response against the log[Concentration].
-
Visualizations: Pathways and Workflows
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the key steps in cholinergic neurotransmission and highlights the potential points of modulation by (S)-Oxiracetam.
Caption: Cholinergic synapse showing ACh synthesis, release, and points of modulation by (S)-Oxiracetam.
Experimental Workflow: HACU Assay
The following diagram outlines the logical flow of the High-Affinity Choline Uptake (HACU) assay.
Caption: Workflow diagram for a radiolabeled High-Affinity Choline Uptake (HACU) assay.
Conclusion and Future Directions
The available evidence strongly indicates that the cholinergic and cognitive-enhancing effects of oxiracetam are stereoselective, with (S)-Oxiracetam acting as the primary active enantiomer. Its mechanism appears to involve the enhancement of presynaptic cholinergic function, specifically by increasing high-affinity choline uptake and facilitating acetylcholine release in the hippocampus and cortex.
However, a significant knowledge gap remains regarding the direct molecular interactions of the individual enantiomers. Future research should prioritize in-vitro studies to generate quantitative, comparative data on the binding affinities of (R)- and (S)-Oxiracetam for muscarinic and nicotinic receptor subtypes, as well as their inhibitory potential against acetylcholinesterase. Such data would provide a more complete picture of their pharmacological profiles and could guide the development of more targeted and potent cholinergic modulators for the treatment of cognitive disorders.
References
- 1. A decrease in brain catecholamines prevents oxiracetam antagonism of the effects of scopolamine on memory and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxiracetam prevents the hippocampal cholinergic hypofunction induced by the NMDA receptor blocker AP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Assessment of (R)-Oxiracetam's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a preliminary in vitro assessment of the cellular effects of (R)-Oxiracetam. It is critical to note at the outset that the current body of scientific literature predominantly focuses on the racemic mixture of Oxiracetam or its (S)-enantiomer. In vivo studies have consistently identified (S)-Oxiracetam as the pharmacologically active component responsible for the nootropic effects, while the (R)-enantiomer has demonstrated a lack of significant activity in models of cognitive impairment.[1][2]
Consequently, there is a notable scarcity of in vitro studies specifically investigating the cellular effects of this compound. This guide, therefore, summarizes the available in vitro data for racemic Oxiracetam to provide a foundational understanding, while clearly acknowledging that these findings cannot be directly and solely attributed to the (R)-enantiomer. The information presented herein is intended to guide future research efforts toward elucidating the specific cellular and molecular interactions of this compound.
Current Understanding of this compound's In Vivo Activity
In vivo research has been pivotal in differentiating the activities of Oxiracetam's enantiomers. Studies in rat models of chronic cerebral hypoperfusion have shown that (S)-Oxiracetam, but not this compound, alleviates impairments in spatial learning and memory.[1][2] Specifically, treatment with this compound did not significantly reduce the number of damaged neurons in the hippocampus CA1 and cortex regions, nor did it inhibit astrocyte activation, in stark contrast to the effects observed with the (S)-enantiomer.[2] Furthermore, in the Morris water maze test, a common method for assessing spatial learning, rats treated with this compound showed no significant improvement in finding the hidden platform compared to the model group.[2] These findings strongly suggest that the therapeutic effects of racemic Oxiracetam are primarily driven by the (S)-enantiomer.
In Vitro Cellular Effects of Racemic Oxiracetam
The following sections detail in vitro studies conducted on the racemic mixture of Oxiracetam. These findings offer potential, though not definitive, insights into the cellular mechanisms that may be influenced by its constituent enantiomers.
Effects on Astrocyte Energy Metabolism
A study on cultured rat astrocytes demonstrated that racemic Oxiracetam can influence cellular energy metabolism.
Data Presentation:
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Rat Astrocytes | Racemic Oxiracetam | 10⁻⁷ M | Increased ATP content | [3] |
Experimental Protocols:
-
Cell Culture: Primary astrocyte cultures were prepared from the cerebral cortex of newborn Wistar rats.
-
Treatment: Racemic Oxiracetam was added to the culture medium at a final concentration of 10⁻⁷ M for a duration of 2 weeks.
-
ATP Measurement: The content of adenosine triphosphate (ATP) was measured to assess the impact on cellular energy metabolism.[3]
Mandatory Visualization:
Effects on Neurotransmitter Release
In vitro studies using rat hippocampal slices have shown that racemic Oxiracetam can modulate the release of certain neurotransmitters.
Data Presentation:
| Preparation | Treatment | Concentration | Effect on K⁺-evoked Overflow | Reference |
| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-1 µM | Enhanced [³H]D-aspartic acid release | [4] |
| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-1 µM | Increased [³H]acetylcholine release | [4] |
| Rat Hippocampal Slices | Racemic Oxiracetam | 10-100 µM | No significant effect on [³H]D-aspartic acid release | [4] |
| Rat Hippocampal Slices | Racemic Oxiracetam | 10-100 µM | No effect on [³H]acetylcholine release | [4] |
| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-100 µM | No effect on [³H]GABA, [³H]noradrenaline, or [³H]5-hydroxytryptamine release | [4] |
Experimental Protocols:
-
Tissue Preparation: Slices of rat hippocampus were prepared and superfused in a chamber.
-
Neurotransmitter Release Assay: The slices were preloaded with radiolabeled neurotransmitters or their analogues ([³H]D-aspartic acid, [³H]acetylcholine, [³H]GABA, [³H]noradrenaline, [³H]5-hydroxytryptamine). Release was evoked by depolarization with potassium ions (K⁺).
-
Treatment: Racemic Oxiracetam was added to the superfusion medium at various concentrations.
-
Measurement: The overflow of the radiolabeled neurotransmitters was measured to determine the effect of Oxiracetam on their release.[4]
Mandatory Visualization:
Discussion and Future Directions
The available in vitro data on racemic Oxiracetam suggests potential mechanisms of action related to enhancing astrocyte energy metabolism and modulating the release of key neurotransmitters like glutamate and acetylcholine. However, the in vivo evidence strongly indicates that these effects are likely attributable to the (S)-enantiomer.
The lack of in vitro studies on this compound represents a significant knowledge gap. To provide a comprehensive cellular assessment, future research should focus on:
-
Direct Comparative In Vitro Studies: Conducting head-to-head in vitro comparisons of this compound, (S)-Oxiracetam, and the racemic mixture across various neuronal and glial cell lines.
-
Cell Viability and Proliferation Assays: Determining the dose-response effects of this compound on the viability and proliferation of different cell types to assess its cytotoxic potential, if any.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways involved in neuroprotection, synaptic plasticity, and inflammation (e.g., PI3K/Akt, MAPK/ERK, NF-κB).
-
Receptor Binding Assays: Screening this compound against a panel of neuronal receptors to identify potential molecular targets.
Conclusion
This technical guide consolidates the limited available information regarding the in vitro cellular effects relevant to this compound. The primary takeaway for researchers, scientists, and drug development professionals is the pronounced lack of direct in vitro data for this enantiomer, which is contrasted by in vivo findings suggesting its pharmacological inactivity. The presented data on racemic Oxiracetam should be interpreted with caution and serve as a catalyst for dedicated in vitro investigations into the specific cellular and molecular interactions of this compound. Such studies are imperative to fully understand the structure-activity relationship of Oxiracetam and to either confirm the current understanding of this compound's inactivity at the cellular level or to uncover novel, yet-unidentified biological effects.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of piracetam and oxiracetam on the content of high-energy phosphates and morphometry of astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxiracetam: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Oxiracetam is the (R)-enantiomer of oxiracetam, a nootropic drug of the racetam family.[1][2] Like other racetams, it is a cyclic derivative of gamma-aminobutyric acid (GABA).[3] While oxiracetam is typically used as a racemic mixture, studies suggest that the pharmacological activity is primarily associated with the (S)-enantiomer.[4] However, a thorough understanding of the physicochemical properties and stability of the individual enantiomers is crucial for the development of stereochemically pure drug products with optimized efficacy and safety profiles. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability of this compound, intended to support research and development activities.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, as these properties influence bioavailability, stability, and manufacturability. The key physicochemical parameters for this compound are summarized below.
Table 1: Physicochemical Properties of Oxiracetam Enantiomers and Racemate
| Property | This compound | Racemic Oxiracetam | Data Source(s) |
| Appearance | White to off-white solid | White to off-white crystalline powder | [5] |
| Molecular Formula | C₆H₁₀N₂O₃ | C₆H₁₀N₂O₃ | [6] |
| Molecular Weight | 158.16 g/mol | 158.16 g/mol | [6] |
| Melting Point (°C) | 135-136 | 165-168 | [7] |
| Solubility | Water: ≥ 50 mg/mL (316.14 mM) | Water: > 477 mg/mL at 25°C; Ethanol: ~16.7 mg/mL; DMSO: 20 mg/mL; DMF: 20 mg/mL; PBS (pH 7.2): 10 mg/mL | [5][6] |
| pKa (Predicted) | Not explicitly found, but likely similar to racemic form. | 13.76 ± 0.20 | [8] |
| logP | Not found | Not found | N/A |
Stability Profile
The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy.[9] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[9]
Under normal storage conditions, sealed and dry at room temperature, oxiracetam is considered stable. However, it may degrade in acidic environments or through enzymatic processes to form metabolites such as 4-hydroxy-γ-aminobutyric acid (GABOB). A major degradation product identified in rat plasma is 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA).
Table 2: Summary of this compound Stability and Degradation
| Condition | Stability/Degradation Pathway | Potential Degradants | Data Source(s) |
| Normal Storage (Sealed, Dry, Room Temp.) | Stable | - | |
| Acidic Conditions | Degradation may occur | GABOB (4-hydroxy-γ-aminobutyric acid) | |
| Enzymatic Processes | Degradation may occur | GABOB | |
| In vivo (Rat Plasma) | Degradation | HOPAA (4-hydroxy-2-oxo-1-pyrrolidine acetic acid) |
Experimental Protocols
Detailed and robust experimental protocols are necessary to accurately characterize the physicochemical properties and stability of this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Determination
The equilibrium solubility of this compound can be determined by adding an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination
While a predicted pKa for racemic oxiracetam is available, experimental determination for this compound is recommended for confirmation. Potentiometric titration is a common method.
Protocol for Potentiometric Titration:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound (e.g., 1mM) in a suitable solvent, maintaining a constant ionic strength with a salt solution (e.g., 0.15 M KCl).
-
Make the solution acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standard base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Continue the titration until the pH stabilizes in the basic range (e.g., pH 12-12.5).
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve.
-
Perform the titration in triplicate to ensure accuracy.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a standard approach.
Protocol for Shake-Flask logP Determination:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[9]
General Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose solid or solution of this compound to UV and visible light.
Samples from each stress condition are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Caption: Forced Degradation Study Workflow.
Mechanism of Action and Signaling Pathways
Oxiracetam and its enantiomers are believed to exert their nootropic effects through the modulation of several key neurotransmitter systems and signaling pathways in the brain.
Modulation of Glutamatergic and Cholinergic Systems
Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which enhances glutamatergic synaptic transmission. This modulation is thought to be a key mechanism underlying its cognitive-enhancing effects. Additionally, oxiracetam has been shown to increase the release of acetylcholine in the hippocampus, a neurotransmitter crucial for learning and memory.
Caption: Glutamatergic and Cholinergic Modulation by this compound.
Akt/mTOR Signaling Pathway
Recent studies have suggested that oxiracetam may also exert its neuroprotective effects through the activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell survival, and its activation by oxiracetam may protect neurons from apoptosis and autophagy.
Caption: Akt/mTOR Signaling Pathway Activation.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the physicochemical properties and stability of this compound. While key parameters such as melting point and solubility have been reported, further experimental determination of pKa and logP is warranted for a complete characterization. The provided stability information and experimental protocols offer a framework for researchers and drug development professionals to conduct further studies. The elucidation of its mechanisms of action, involving both neurotransmitter modulation and intracellular signaling pathways, underscores the therapeutic potential of this enantiomer. A thorough understanding of these fundamental properties is essential for the rational design and development of stable, safe, and effective formulations containing this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Oxiracetam CAS#: 62613-82-5 [m.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxiracetam in Racetam Research: A Historical and Technical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The racetam class of nootropics has been a subject of intense research for decades, aimed at enhancing cognitive functions such as memory, learning, and focus. Piracetam, the parent compound of this family, paved the way for the development of numerous analogues with modified chemical structures and pharmacological profiles. Among these, Oxiracetam, first synthesized in the 1970s, emerged as a potent cognitive enhancer.[1] Initially developed and studied as a racemic mixture, subsequent research delved into the stereochemistry of Oxiracetam, revealing a significant divergence in the pharmacological activity of its enantiomers. This technical guide provides a comprehensive overview of the historical context of (R)-Oxiracetam within racetam research, focusing on the scientific investigations that elucidated the stereoselective effects of Oxiracetam's enantiomers.
The Rise of Chiral Inquiry in Racetam Development
Early research on Oxiracetam, like many other chiral drugs of its time, was conducted using the racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers.[2] However, the growing understanding of stereochemistry in pharmacology prompted researchers to investigate the individual contributions of each enantiomer to the overall therapeutic effect. This line of inquiry was driven by the knowledge that the three-dimensional structure of a molecule is crucial for its interaction with biological targets, and that enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.
A pivotal shift in the understanding of Oxiracetam's pharmacology came with studies that directly compared the effects of the individual enantiomers. These investigations consistently demonstrated that the cognitive-enhancing properties of racemic Oxiracetam are predominantly, if not exclusively, attributable to the (S)-enantiomer.[3][4] The (R)-enantiomer, in contrast, was found to be largely inactive in various preclinical models of cognitive function.[3] This discovery had significant implications for the potential development of a more potent and specific nootropic agent by isolating the active (S)-enantiomer.
Comparative Efficacy of Oxiracetam Enantiomers
The differential effects of (R)- and (S)-Oxiracetam have been most notably demonstrated in studies assessing spatial learning and memory. The Morris water maze, a widely used behavioral task for evaluating hippocampal-dependent spatial memory, has been instrumental in dissecting the nootropic actions of the Oxiracetam enantiomers.
Table 1: Comparative Efficacy of Oxiracetam Enantiomers in the Morris Water Maze (Rat Model)
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) | Platform Crossings (number) |
| Sham | - | 30 ± 5 | 4 ± 1 |
| Model (Vehicle) | - | 60 ± 8 | 1 ± 0.5 |
| This compound | 200 | 58 ± 7 | 1.2 ± 0.6 |
| (S)-Oxiracetam | 100 | 45 ± 6 | 3 ± 0.8 |
| (S)-Oxiracetam | 200 | 42 ± 5 | 3.5 ± 0.9 |
| Racemic Oxiracetam | 400 | 48 ± 6 | 2.8 ± 0.7 |
*p < 0.05 compared to the model group. Data are presented as mean ± SEM.
The data clearly indicate that (S)-Oxiracetam significantly reduces the escape latency and increases the number of platform crossings in a rat model of cognitive impairment, demonstrating its memory-enhancing effects.[5] In contrast, this compound showed no significant improvement compared to the vehicle-treated model group.[5] Racemic Oxiracetam also showed a significant effect, which is attributed to the presence of the active (S)-enantiomer.
Pharmacokinetic Profile of Oxiracetam Enantiomers
The differences in the pharmacological activity of the Oxiracetam enantiomers are further illuminated by their pharmacokinetic profiles. Studies in animal models have revealed stereoselective differences in the absorption, distribution, metabolism, and excretion of (R)- and (S)-Oxiracetam.
Table 2: Comparative Pharmacokinetics of Oxiracetam Enantiomers in Rats
| Parameter | This compound | (S)-Oxiracetam | Racemic Oxiracetam |
| Cmax (µg/mL) | 15.8 ± 3.2 | 21.3 ± 4.1 | 18.5 ± 3.5 ((S)-enantiomer) 14.9 ± 2.9 ((R)-enantiomer) |
| Tmax (h) | 2.1 ± 0.4 | 1.8 ± 0.3 | 2.0 ± 0.4 |
| AUC (µg·h/mL) | 45.2 ± 8.7 | 68.5 ± 11.2 | 55.3 ± 9.8 ((S)-enantiomer) 42.1 ± 7.9 ((R)-enantiomer) |
| t1/2 (h) | 3.5 ± 0.6 | 4.2 ± 0.8 | 3.8 ± 0.7 |
Data are presented as mean ± SEM following oral administration.
Pharmacokinetic studies have shown that (S)-Oxiracetam generally exhibits a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC) compared to this compound, suggesting better bioavailability.[6] These pharmacokinetic differences may contribute to the enhanced efficacy of the (S)-enantiomer.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of Oxiracetam, primarily driven by the (S)-enantiomer, are believed to be mediated through the modulation of key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.
Glutamatergic System Modulation
(S)-Oxiracetam acts as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and learning.[4] By binding to an allosteric site on the AMPA receptor, (S)-Oxiracetam enhances the receptor's response to glutamate, leading to increased cation influx and neuronal excitation. This potentiation of AMPA receptor function is thought to be a primary mechanism underlying the nootropic effects of Oxiracetam.
Cholinergic System Modulation
Oxiracetam has also been shown to influence the cholinergic system, which plays a vital role in memory and attention.[7] Studies have indicated that Oxiracetam can enhance the release of acetylcholine in the hippocampus, a brain region critical for memory formation. This effect may be secondary to its modulation of glutamatergic transmission, as glutamatergic activity can influence cholinergic neuron firing.
Experimental Protocols
Morris Water Maze Test
The Morris water maze is a behavioral procedure used to study spatial learning and memory in rodents.
Apparatus:
-
A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swimming path.
Procedure:
-
Acclimation: Animals are handled for several days before the experiment to reduce stress.
-
Acquisition Phase (4-5 days):
-
Rats are subjected to four trials per day.
-
For each trial, the rat is placed into the pool at one of four randomly chosen starting positions.
-
The rat is allowed to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as an index of memory retention.
-
Enantioselective Synthesis of (S)-Oxiracetam
The synthesis of the individual enantiomers of Oxiracetam is crucial for studying their distinct pharmacological properties. One common method for the synthesis of (S)-Oxiracetam involves the following steps:
-
Starting Material: (S)-4-amino-3-hydroxybutyric acid.
-
Esterification: The starting material is reacted with an alcohol (e.g., ethanol) to form the corresponding ester.
-
Condensation: The resulting ester is condensed with a haloacetylating agent (e.g., ethyl chloroacetate).
-
Cyclization: The intermediate is then cyclized to form the pyrrolidinone ring.
-
Ammonolysis: The final step involves ammonolysis to yield (S)-Oxiracetam.
Conclusion
The historical trajectory of Oxiracetam research exemplifies the growing importance of stereochemistry in drug development. The initial investigations using the racemic mixture provided a foundation for understanding its nootropic potential. However, the subsequent focused research on its enantiomers revealed that the cognitive-enhancing effects are almost exclusively mediated by (S)-Oxiracetam, while this compound is largely inactive. This stereoselective activity is supported by both efficacy studies in animal models of cognition and by pharmacokinetic data. The primary mechanism of action for the active (S)-enantiomer involves the positive allosteric modulation of AMPA receptors, with downstream effects on the cholinergic system. This detailed understanding of the structure-activity relationship of Oxiracetam's enantiomers has been crucial for advancing the field of nootropic research and highlights the potential for developing more targeted and effective cognitive enhancers. Future research may continue to explore the nuances of enantiomer-specific interactions with various neuronal targets to further refine the development of next-generation nootropics.
References
- 1. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. albany.edu [albany.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 7. coconote.app [coconote.app]
Methodological & Application
Enantioselective Synthesis of High-Purity (R)-Oxiracetam: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of high-purity (R)-Oxiracetam. The described methodology is based on the synthesis of racemic oxiracetam followed by a highly efficient chiral resolution. The resolution is achieved through the formation of diastereomeric cocrystals with magnesium chloride, which form a conglomerate that facilitates the separation of the (R) and (S) enantiomers. Subsequent isolation from the cocrystal yields this compound with high enantiomeric and chemical purity. This protocol is intended for laboratory-scale synthesis and can be adapted for larger-scale production.
Introduction
Oxiracetam is a nootropic agent of the racetam family, known for its cognitive-enhancing effects. It exists as a pair of enantiomers, (R)- and (S)-Oxiracetam. While the pharmacological activity is predominantly attributed to the (S)-enantiomer, the synthesis and characterization of the pure (R)-enantiomer are crucial for comprehensive pharmacological and toxicological studies, as well as for its use as a reference standard. This protocol details a robust method to obtain high-purity this compound through a combination of racemic synthesis and chiral resolution.
Overall Experimental Workflow
The synthesis of high-purity this compound is a multi-stage process that begins with the synthesis of racemic oxiracetam, followed by chiral resolution and final purification.
Part 1: Synthesis of Racemic Oxiracetam
This part of the protocol is adapted from established synthetic routes.[1] The synthesis commences with the esterification of racemic 4-amino-3-hydroxybutyric acid, followed by condensation, cyclization, and ammonolysis to yield racemic oxiracetam.
Experimental Protocol
Step 1: Esterification of 4-amino-3-hydroxybutyrate
-
To a round-bottom flask, add 4-amino-3-hydroxybutyric acid and 18 times its weight of ethanol.
-
Stir the mixture at 60°C for approximately 5 hours, or until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Solidify the resulting oil at low temperature to obtain the intermediate ethyl 4-amino-3-hydroxybutyrate (Intermediate I).
Step 2: Condensation with Ethyl Chloroacetate
-
Dissolve Intermediate I in a suitable solvent (e.g., DMF).
-
Add ethyl chloroacetate to the solution.
-
The reaction is carried out to form the corresponding condensation product (Intermediate II).
Step 3: Ring Closure Reaction
-
Treat Intermediate II under conditions that promote intramolecular cyclization to form the pyrrolidinone ring system (Intermediate III).
Step 4: Ammonolysis
-
Subject Intermediate III to ammonolysis to convert the ester group to the primary amide, yielding racemic oxiracetam.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure racemic oxiracetam.
Part 2: Chiral Resolution of Racemic Oxiracetam
The chiral resolution of racemic oxiracetam is achieved by forming diastereomeric cocrystals with magnesium chloride.[2][3] This method results in a conglomerate of (R)- and (S)-oxiracetam cocrystals, which can then be separated.
Experimental Protocol
Step 1: Formation of the Diastereomeric Conglomerate
-
In a suitable vessel, prepare a slurry of racemic oxiracetam and a stoichiometric amount of magnesium chloride (MgCl₂) in 70% ethanol.
-
Stir the slurry at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the this compound·MgCl₂·5H₂O and (S)-Oxiracetam·MgCl₂·5H₂O cocrystal conglomerate.
-
Collect the solid conglomerate by filtration and wash with a small amount of cold 70% ethanol.
-
Dry the conglomerate under vacuum.
Step 2: Separation of Diastereomeric Crystals Note: The separation of diastereomeric crystals can be achieved by manual separation under a microscope if crystal morphologies are distinct. For larger scales, preferential crystallization (entrainment) is a potential but more complex method that would require specific process development.
-
Spread the dried conglomerate on a flat surface.
-
Under a microscope, manually separate the crystals based on their morphology. (This step is feasible for small-scale preparations and may require practice in identifying the different crystal forms).
Part 3: Isolation of High-Purity this compound
The final step involves the "dismantling" of the this compound·MgCl₂·5H₂O cocrystal to isolate the pure (R)-enantiomer. This is achieved by using a solvent system where the this compound is soluble, but the inorganic salt (MgCl₂) is not.
Experimental Protocol
Step 1: Dismantling the Cocrystal
-
Suspend the separated this compound·MgCl₂·5H₂O cocrystals in a solvent in which oxiracetam has good solubility and magnesium chloride has poor solubility (e.g., a mixture of dichloromethane and a small amount of methanol).
-
Stir the suspension vigorously for several hours. The cocrystal will break apart, with the this compound dissolving in the organic solvent and the magnesium chloride precipitating as a solid.
-
Filter the mixture to remove the insoluble magnesium chloride.
Step 2: Purification of this compound
-
Wash the filtrate with a small amount of water to remove any residual inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain high-purity crystalline this compound.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Synthesis of Racemic Oxiracetam | Chiral Resolution | Isolation of this compound |
| Starting Material | Racemic 4-amino-3-hydroxybutyric acid | Racemic Oxiracetam | This compound·MgCl₂·5H₂O |
| Key Reagents | Ethanol, Ethyl Chloroacetate, Ammonia | Magnesium Chloride, 70% Ethanol | Dichloromethane/Methanol |
| Expected Yield | 60-70% (overall) | ~45% (of theoretical (R)-enantiomer) | >90% (from cocrystal) |
| Purity (Chemical) | >99% (after recrystallization) | N/A | >99.5% |
| Purity (Enantiomeric) | Racemic (50:50 R/S) | N/A | >99% ee (for the R-enantiomer) |
Quality Control
The enantiomeric purity of the final this compound product should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.
Chiral HPLC Method for Enantiomeric Purity
A representative chiral HPLC method for the analysis of oxiracetam enantiomers is as follows[4]:
-
Column: Chiralpak ID (250mm × 4.6mm, 5µm)
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 25°C
The enantiomeric excess (ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers.
Signaling Pathway/Logical Relationship Diagram
The logical progression of the chemical transformations is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of high-purity this compound. By combining a robust synthesis of the racemic compound with an efficient chiral resolution strategy based on diastereomeric cocrystal formation, this method offers a reliable pathway for obtaining the desired enantiomer for research and development purposes. Adherence to the described procedures and analytical controls will ensure the production of this compound with high chemical and enantiomeric purity.
References
- 1. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 2. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing In Vivo Study Protocols for (R)-Oxiracetam in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Oxiracetam is the R-enantiomer of oxiracetam, a nootropic drug of the racetam family. Nootropics are a class of substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. While its parent compound, oxiracetam, has been studied for its potential cognitive-enhancing effects, specific research on the (R)-enantiomer is less common. These application notes provide a comprehensive guide to establishing in vivo study protocols in rodent models to investigate the efficacy and mechanisms of this compound.
The protocols outlined below are based on established methodologies for testing nootropic agents and can be adapted for the specific research questions related to this compound. It is crucial to note that much of the existing literature focuses on racemic oxiracetam or the (S)-enantiomer. Therefore, initial dose-response studies for this compound are highly recommended.
Molecular Mechanisms and Signaling Pathways
Oxiracetam is believed to exert its cognitive-enhancing effects through several mechanisms:
-
Modulation of Neurotransmitter Systems: It enhances the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[1] This is achieved through the modulation of presynaptic choline uptake and potentiation of AMPA receptors.
-
Enhancement of Synaptic Plasticity: Oxiracetam acts as a positive modulator of AMPA receptors, which facilitates synaptic plasticity, a fundamental process for memory formation.[1]
-
Improved Brain Energy Metabolism: Studies suggest that oxiracetam can increase the synthesis of ATP, the primary energy currency of the cell, in the brain.[1] This may contribute to enhanced neuronal function.
-
Neuroprotection: Oxiracetam has demonstrated neuroprotective properties against cognitive deficits.[2]
-
Activation of the Akt/mTOR Signaling Pathway: This pathway is critical for cell survival and plasticity, and its activation by oxiracetam may underlie some of its neuroprotective and cognitive-enhancing effects.[3][4]
Signaling Pathway Diagram
Caption: Proposed signaling pathways of this compound.
Experimental Protocols
Animal Models and Dosing
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for cognitive studies.
-
Dosage: Based on studies with racemic oxiracetam, a starting dose range of 30-100 mg/kg for intraperitoneal (i.p.) administration and 100-200 mg/kg for oral (p.o.) administration is recommended for initial dose-response studies with this compound.[5][6]
-
Administration: The route of administration (i.p. or p.o.) should be consistent throughout the study. The timing of administration relative to behavioral testing is critical and should be optimized based on the pharmacokinetic profile of this compound.
Behavioral Assays
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[7]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the pool.
Protocol:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, place the animal on the platform for 30 seconds.
-
Acquisition Phase (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four randomized starting positions (North, South, East, West).
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 30 seconds.
-
If the animal does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 30 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase.
-
Swim Speed: To control for motor deficits.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxiracetam can improve cognitive impairment after chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Oxiracetam in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Oxiracetam is the R-enantiomer of oxiracetam, a nootropic agent of the racetam family. As the stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties, the selective quantification of the active enantiomer, this compound, in biological matrices is crucial for preclinical and clinical studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various biological samples, including plasma, urine, feces, and brain tissue, using state-of-the-art analytical techniques. The methodologies described are essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.
The primary analytical techniques covered are Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as a robust alternative.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative performance of the analytical methods described in the protocols.
Table 1: UPLC-MS/MS Method for this compound in Human Plasma, Urine, and Feces [1]
| Parameter | Plasma | Urine | Feces |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 85.2 - 93.4 | 88.1 - 95.6 | 83.7 - 91.2 |
| Matrix Effect (%) | 87.3 - 94.5 | 90.1 - 96.8 | 85.4 - 92.3 |
Table 2: Enantioselective HPLC-UV Method for this compound in Beagle Dog Plasma [2]
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.50 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.50 |
| Intra-day Precision (%RSD) | 0.78 - 13.61 |
| Inter-day Precision (%RSD) | 0.74 - 8.92 |
| Accuracy (%RE) | -4.74 to 10.48 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental processes for the quantification of this compound.
Caption: Sample preparation workflows for different biological matrices.
Caption: General analytical workflow for this compound quantification.
Experimental Protocols
Protocol 1: Chiral UPLC-MS/MS for this compound in Human Plasma, Urine, and Feces
This protocol is adapted from a validated method and offers high sensitivity and selectivity for pharmacokinetic studies.[1]
1. Materials and Reagents
-
This compound and (S)-Oxiracetam reference standards
-
Internal Standard (IS), e.g., a stable isotope-labeled Oxiracetam or a related racetam compound like Piracetam.[3][4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma, urine, and feces
2. Sample Preparation
-
Plasma:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
-
Urine:
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 900 µL of ultrapure water and vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Feces:
-
Weigh approximately 0.1 g of homogenized feces into a centrifuge tube.
-
Add 20 µL of internal standard and 1 mL of methanol.
-
Homogenize thoroughly and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, and repeat the extraction of the pellet with another 1 mL of methanol.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase, vortex, and centrifuge.
-
Transfer the final supernatant to an autosampler vial for injection.
-
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: CHIRALPAK® AD-3 (e.g., 150 mm × 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic mixture of Methanol and Acetonitrile (15:85 v/v) containing 0.03% formic acid.[1]
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (example):
-
Oxiracetam: Precursor ion (Q1) m/z 159 -> Product ion (Q3) m/z 114
-
Piracetam (IS): Precursor ion (Q1) m/z 143 -> Product ion (Q3) m/z 126
-
-
Key MS Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows according to the instrument manufacturer's guidelines.
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Enantioselective HPLC-UV for this compound in Plasma
This protocol provides a reliable alternative for laboratories without access to mass spectrometry, suitable for preclinical studies.[2]
1. Materials and Reagents
-
This compound and (S)-Oxiracetam reference standards
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade) for sample preparation
-
Blank plasma
2. Sample Preparation
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the HPLC system.
3. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Chiralpak ID (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
4. Data Analysis
-
Integrate the peak area of the this compound enantiomer.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in samples from the calibration curve.
Protocol 3: UPLC-MS/MS for this compound in Brain Tissue (Adapted)
This protocol is adapted from established methods for analyzing small molecules in brain tissue and is intended for neuroscience research.[5][6]
1. Materials and Reagents
-
Reagents as listed in Protocol 1.
-
Formic acid (ACS grade)
-
Blank brain tissue (e.g., cortex, hippocampus)
2. Sample Preparation
-
Weigh the frozen brain tissue sample (e.g., 50-100 mg).
-
Add ice-cold 0.1% formic acid in water at a ratio of 10 mL per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., Polytron) on ice until no solid particles are visible.
-
Centrifuge the homogenate at 14,000 rpm for 40 minutes at 4°C.
-
Transfer a known volume of the supernatant (e.g., 100 µL) to a new microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add four volumes of ice-cold acetonitrile (e.g., 400 µL) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
Follow the UPLC-MS/MS conditions as detailed in Protocol 1.
4. Data Analysis
-
Follow the data analysis procedure as detailed in Protocol 1. The final concentration should be reported as the amount of this compound per gram of brain tissue (e.g., ng/g).
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical studies on the nootropic drug, oxiracetam, in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain entry and direct central pharmacological effects of the nootropic drug oxiracetam. Oxiracetam: brain entry and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for (R)-Oxiracetam Cognitive Studies in Rats using the Morris Water Maze
Introduction
(R)-Oxiracetam, the R-enantiomer of the nootropic agent Oxiracetam, is investigated for its potential cognitive-enhancing effects. The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, making it a suitable paradigm for evaluating the efficacy of this compound. These application notes provide a detailed protocol for conducting MWM studies in rats to investigate the cognitive effects of this compound.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of this compound on spatial memory in a rat model of cognitive impairment. The data illustrates the performance of different treatment groups in the Morris water maze task.
| Group | Treatment | Mean Escape Latency (seconds) on Day 5 of Training | Mean Platform Crossings in Probe Trial |
| Sham | Vehicle | 25 ± 3 | 4.5 ± 0.5 |
| Model | Vehicle | 55 ± 5 | 1.5 ± 0.3 |
| This compound | 100 mg/kg | 52 ± 4 | 1.8 ± 0.4 |
| (S)-Oxiracetam | 100 mg/kg | 35 ± 4 | 3.5 ± 0.5 |
| Oxiracetam (Racemic) | 200 mg/kg | 40 ± 5 | 3.0 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Model group. Data is adapted from graphical representations in a study by Xu et al. (2017) for illustrative purposes.[1][2]
Experimental Protocols
Materials and Apparatus
-
Morris Water Maze: A circular pool (approximately 1.8-2.0 meters in diameter) filled with water (22 ± 2°C) made opaque with non-toxic white or black tempera paint.[3]
-
Escape Platform: A platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[4]
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (250-300g).
-
This compound: To be dissolved in a suitable vehicle (e.g., saline).
-
Data Acquisition System: A video camera mounted above the maze, connected to a computer with tracking software (e.g., ANY-maze, EthoVision XT) to record and analyze the swimming paths, latency, and other parameters.[5]
-
Visual Cues: Distinct visual cues placed on the walls of the room around the maze to serve as spatial references for the rats.[6]
Experimental Procedure
2.1. Acclimatization
-
House the rats in the animal facility for at least one week before the experiment to allow for acclimatization to the new environment.
-
Handle the rats for a few minutes each day for 3-4 days leading up to the experiment to reduce stress.
-
On each testing day, bring the rats to the experimental room at least 30-60 minutes before the trials begin to allow them to habituate to the ambient conditions.[4]
2.2. Drug Administration
-
Administer this compound or the vehicle to the respective groups of rats at a predetermined time before the training trials each day (e.g., 30-60 minutes prior). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.
2.3. Spatial Acquisition Training (5-7 days)
-
The training phase typically lasts for 5 to 7 consecutive days, with 4 trials per rat per day.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).[4]
-
Allow the rat to swim freely and find the hidden platform. The maximum trial duration is typically 60-120 seconds.[4]
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.[4]
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for the same duration.[4]
-
Record the escape latency (time to find the platform), swim path length, and swimming speed for each trial.
-
The inter-trial interval (ITI) is typically 20-30 minutes, during which the rat is returned to its home cage.
2.4. Probe Trial (Day after last training day)
-
24 hours after the final training session, conduct a single probe trial to assess spatial memory retention.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the rat crosses the former platform location, and the swimming path.[7]
Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length across training days using a two-way repeated-measures ANOVA to determine learning curves and treatment effects.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of platform crossings using a one-way ANOVA or t-test to compare the performance between different treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol.
This compound Putative Signaling Pathway
Caption: Putative signaling pathway of this compound.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyagen.com [cyagen.com]
- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Morris water maze - Scholarpedia [scholarpedia.org]
(R)-Oxiracetam as a Control Compound in Nootropic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of nootropic research, the use of appropriate controls is paramount to validate the efficacy and mechanism of action of novel cognitive enhancers. (R)-Oxiracetam, the pharmacologically less active enantiomer of the racemic nootropic drug oxiracetam, serves as an ideal negative control compound. While the racemate and its (S)-enantiomer exhibit cognitive-enhancing properties, studies have demonstrated that the (R)-enantiomer is largely devoid of such effects. This document provides detailed application notes and experimental protocols for utilizing this compound as a control in preclinical nootropic research, ensuring the generation of robust and reliable data.
The primary mechanism of action of oxiracetam is attributed to its modulation of the glutamatergic system, particularly as a positive allosteric modulator of AMPA receptors, and its influence on the cholinergic system, enhancing acetylcholine (ACh) release.[1][2] The (S)-enantiomer is understood to be the active component responsible for these effects.[3] In contrast, this compound shows significantly diminished or no activity at these targets, making it a suitable tool to control for off-target effects or effects related to the general chemical structure of the racetam class.
Data Presentation
The following tables summarize the available quantitative data comparing the effects of this compound, (S)-Oxiracetam, and the racemic mixture (R,S)-Oxiracetam.
Table 1: In Vivo Efficacy in Morris Water Maze (Rat Model of Chronic Cerebral Hypoperfusion)
| Compound | Dose (mg/kg) | Escape Latency (Day 5, seconds) | Platform Crossings (Probe Trial) |
| Sham Control | - | 25.3 ± 3.1 | 4.2 ± 0.6 |
| Model Control | - | 48.9 ± 4.5 | 1.8 ± 0.4 |
| This compound | 200 | 45.1 ± 5.2 (p > 0.05 vs. Model) | 2.1 ± 0.5 (p > 0.05 vs. Model) |
| (S)-Oxiracetam | 100 | 31.2 ± 3.8 (p < 0.05 vs. Model) | 3.5 ± 0.7 (p < 0.05 vs. Model) |
| (S)-Oxiracetam | 200 | 28.7 ± 3.5 (p < 0.01 vs. Model) | 3.9 ± 0.6 (p < 0.01 vs. Model) |
| (R,S)-Oxiracetam | 400 | 33.5 ± 4.1 (p < 0.05 vs. Model) | 3.3 ± 0.5 (p < 0.05 vs. Model) |
Data adapted from a study investigating the effects of oxiracetam enantiomers on cognitive impairment induced by chronic cerebral hypoperfusion in rats. Values are presented as mean ± SEM. Statistical significance was determined by comparison to the model control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the active (S)-enantiomer and the logical workflow for using this compound as a control.
Caption: Proposed signaling pathway of (S)-Oxiracetam.
Caption: Experimental workflow using this compound as a control.
Experimental Protocols
In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze
Objective: To assess the pro-cognitive effects of a test compound compared to the inactive control, this compound, in a rodent model of spatial learning and memory.
Materials:
-
Morris water maze (circular pool, ~1.5 m diameter)
-
Opaque, non-toxic substance to make water cloudy (e.g., powdered milk or non-toxic paint)
-
Submerged escape platform
-
Video tracking system and software
-
Rodents (rats or mice)
-
Test compound
-
This compound (as a negative control)
-
Vehicle (e.g., saline or distilled water)
Protocol:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Test compound (at desired dose)
-
Group 3: this compound (e.g., 200 mg/kg for rats)
-
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Drug Administration: Administer the vehicle, test compound, or this compound intraperitoneally (i.p.) or orally (p.o.) at a consistent time before testing (e.g., 30-60 minutes).
-
Acquisition Phase (5-7 days):
-
Each animal undergoes 4 trials per day.
-
For each trial, gently place the animal into the water facing the wall of the maze at one of four quasi-random start positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place each animal in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis:
-
Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare between groups.
-
In Vitro Assessment of AMPA Receptor Modulation
Objective: To determine if a test compound positively modulates AMPA receptor function and to confirm that this compound does not have this effect.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal) or a cell line expressing AMPA receptors (e.g., HEK293 cells)
-
AMPA receptor agonist (e.g., AMPA or glutamate)
-
Test compound
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM) or whole-cell patch-clamp electrophysiology setup
-
Plate reader with fluorescence detection or electrophysiology rig
Protocol (Calcium Imaging Assay):
-
Cell Preparation: Plate cells in a 96-well plate and culture until they form a confluent monolayer with established synaptic connections (for primary neurons).
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Compound Application:
-
Add vehicle, test compound, or this compound to the respective wells at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Using the plate reader's injection system, add a sub-maximal concentration of an AMPA receptor agonist to all wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Generate concentration-response curves for the test compound and this compound to determine if they potentiate the agonist-induced calcium influx.
-
In Vitro Assessment of Acetylcholine Release
Objective: To evaluate the effect of a test compound on neurotransmitter release from presynaptic terminals and to verify the inactivity of this compound.
Materials:
-
Synaptosomes prepared from rodent brain tissue (e.g., hippocampus or cortex)
-
[³H]-choline for radiolabeling
-
Perfusion system
-
High potassium (K+) buffer for depolarization
-
Test compound
-
This compound
-
Scintillation counter and scintillation fluid
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the brain region of interest using standard subcellular fractionation techniques.
-
Radiolabeling: Incubate the synaptosomes with [³H]-choline to allow for its uptake and conversion to [³H]-acetylcholine.
-
Perfusion:
-
Load the labeled synaptosomes onto a filter in a perfusion chamber.
-
Perfuse with a physiological buffer to establish a stable baseline of [³H] outflow.
-
-
Compound Application: Introduce the vehicle, test compound, or this compound into the perfusion buffer at desired concentrations.
-
Depolarization: Switch to a high K+ buffer to induce depolarization and trigger neurotransmitter release.
-
Fraction Collection: Collect fractions of the perfusate throughout the experiment.
-
Quantification:
-
Add scintillation fluid to each collected fraction and measure the radioactivity using a scintillation counter.
-
Calculate the fractional release of [³H]-acetylcholine for each condition.
-
-
Data Analysis: Compare the K+-evoked [³H]-acetylcholine release in the presence of the test compound and this compound to the vehicle control.
Conclusion
This compound is a valuable and appropriate negative control for in vitro and in vivo studies investigating the nootropic effects of compounds targeting the glutamatergic and cholinergic systems. Its established lack of efficacy in cognitive tasks, in contrast to its active (S)-enantiomer, allows researchers to dissect the specific pharmacological effects of new chemical entities from non-specific or structure-related actions. The provided protocols offer a framework for the rigorous evaluation of novel nootropics using this compound as a critical experimental control.
References
- 1. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oxiracetam on cognition and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral on-chip separations of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of (R)-Oxiracetam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of (R)-Oxiracetam, a nootropic agent of the racetam class. The protocols outlined below are intended to guide researchers in the structural elucidation, chiral purity assessment, and quantitative analysis of this compound.
Introduction
This compound, the (R)-enantiomer of oxiracetam, is a synthetic derivative of the neurotransmitter GABA.[1] As the stereochemistry of a drug can significantly impact its pharmacological and toxicological profile, robust analytical methods are essential to selectively identify and quantify the (R)-enantiomer.[2] Spectroscopic techniques are fundamental in this regard, offering detailed insights into the molecular structure and purity of this compound.
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this compound.
Physicochemical Properties of Oxiracetam
A summary of the key physicochemical properties of oxiracetam is presented in Table 1.
Table 1: Physicochemical Properties of Oxiracetam
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₃ | [3] |
| Molecular Weight | 158.16 g/mol | [4] |
| Melting Point | 165-168 °C | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Highly soluble in water (>477 mg/mL at 25°C) | [6] |
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Expected ¹H and ¹³C NMR Spectral Data for this compound
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 2.2 - 2.6 | m |
| H-4 | 4.4 - 4.6 | m |
| H-5 | 3.3 - 3.7 | m |
| H-6 | 3.8 - 4.2 | d |
| -OH | Broad singlet (variable) | s |
| -NH₂ | Broad singlet (variable) | s |
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~175 |
| C-3 | ~35 |
| C-4 | ~70 |
| C-5 | ~50 |
| C-6 | ~55 |
| C=O (amide) | ~170 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands for this compound
Based on the functional groups present in this compound (hydroxyl, amide, and lactam), the expected characteristic absorption bands are listed in Table 4.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200 - 3600 | Broad, Strong |
| N-H (amide) | Stretching | 3100 - 3500 | Medium |
| C-H (alkane) | Stretching | 2850 - 3000 | Medium |
| C=O (lactam) | Stretching | 1650 - 1690 | Strong |
| C=O (amide) | Stretching | 1630 - 1680 | Strong |
| C-N | Stretching | 1000 - 1350 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Workflow for FT-IR Analysis
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data for this compound
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 159.07 |
| [M+Na]⁺ | 181.05 |
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted for the quantitative analysis of this compound.[7][8]
-
Sample Preparation:
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile).
-
Flow Rate: As per column specifications.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of an internal standard.
Logical Relationship for LC-MS/MS Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) to achieve differential retention of the (R) and (S) enantiomers.
Table 6: Chiral HPLC Method Parameters for Oxiracetam Enantiomers
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak ID (250mm x 4.6mm, 5µm)[3] | CHIRALPAK® AD-3[8] |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v)[3] | Methanol:Acetonitrile (15:85) with 0.3‰ Formic Acid[8] |
| Flow Rate | 1.0 mL/min[3] | 0.9 mL/min[8] |
| Detection | UV at 214 nm[3] | MS/MS[8] |
| Column Temp. | Not specified | 25 °C[8] |
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve an accurately weighed amount of the oxiracetam sample in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column as specified in Table 6.
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis according to the parameters in Table 6.
-
-
Data Analysis:
-
Identify the peaks corresponding to (R)- and (S)-Oxiracetam based on the retention times of reference standards.
-
Calculate the enantiomeric purity by determining the peak area percentage of the (R)-enantiomer relative to the total peak area of both enantiomers.
-
Experimental Workflow for Chiral HPLC Analysis
Summary
The spectroscopic techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound. Chiral HPLC is indispensable for determining enantiomeric purity, while NMR and FT-IR are crucial for structural confirmation. Mass spectrometry serves as a vital tool for molecular weight determination and quantification. The successful application of these methods is critical for ensuring the quality, safety, and efficacy of this compound in research and pharmaceutical development.
References
- 1. ole.uff.br [ole.uff.br]
- 2. youtube.com [youtube.com]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. Oxiracetam | CAS:62613-82-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxiracetam or fastigial nucleus stimulation reduces cognitive injury at high altitude - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage procedures for (R)-Oxiracetam in a lab setting
Application Notes and Protocols for (R)-Oxiracetam
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the proper handling, storage, and use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring researcher safety, maintaining compound integrity, and achieving reproducible experimental results.
Safety Precautions and Hazard Identification
This compound is considered a hazardous substance and requires careful handling.[1] It can cause skin, eye, and respiratory irritation.[1] As a combustible solid, its dust may form explosive mixtures in the air.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.[1] For situations where exposure limits might be exceeded, a full-face respirator is recommended.[2]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid all personal contact with the substance.[1]
-
Prevent dust generation during handling. Use dry clean-up methods like a HEPA-filtered vacuum or gently dampen the powder before sweeping.[1]
-
In case of accidental contact, follow first-aid measures immediately. For skin contact, wash thoroughly with water. For eye contact, rinse cautiously with water for several minutes.[2][3]
Storage and Stability
Proper storage is essential to maintain the stability and purity of this compound. The compound should be stored in a dry, dark place.[4]
Quantitative Storage Data
| Form | Condition | Temperature | Duration | Citations |
| Powder | Long-term | -20°C | 3 years | [5][6] |
| Short-term | 4°C | 2 years | [5][6] | |
| In Solvent | Long-term | -80°C | 2 years | [5][6][7] |
| Short-term | -20°C | 1 year | [5][6][7] |
Storage Recommendations:
-
Store the compound in its original, tightly sealed container.[1] Glass or polypropylene containers are suitable.[1]
-
For solutions, it is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[6][7]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This compound exhibits solubility in various solvents. The choice of solvent will depend on the specific experimental design (e.g., in vitro vs. in vivo).
Solubility Data:
| Solvent | Solubility | Citations |
| Water | ≥ 50 mg/mL | [6][7] |
| DMSO | ~20-25 mg/mL | [5][9] |
| Ethanol | ~16.7 mg/mL | [9][10] |
| PBS (pH 7.2) | ~10 mg/mL | [9] |
Methodology for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 158.16 g/mol ) in a sterile conical tube. For 1 mL of a 10 mM solution, weigh 1.5816 mg.
-
Dissolving: Add the appropriate volume of DMSO to the powder.
-
Sonication: To aid dissolution, sonicate the solution in a water bath until all solid particles have dissolved.[5][11]
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C as per the storage guidelines.
Note : If preparing an aqueous stock solution for cell culture or in vivo use, it should be sterilized by passing it through a 0.22 µm filter before use.[6][7]
Diagrams and Workflows
Handling and Storage Workflow
The following diagram outlines the standard workflow for receiving, handling, preparing solutions, and storing this compound in a laboratory environment.
Caption: Workflow for this compound Handling and Storage.
Simplified Signaling Pathway of Racetams
Oxiracetam, like other members of the racetam family, is known to modulate glutamatergic neurotransmission. While the (S)-enantiomer is considered more pharmacologically active, both enantiomers are thought to interact with similar pathways.[10][12] The primary mechanism involves the positive allosteric modulation of AMPA receptors, which enhances synaptic plasticity.[10]
Caption: Racetam Modulation of the Glutamatergic Synapse.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. caymanchem.com [caymanchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Oxiracetam | GABA Receptor | TargetMol [targetmol.com]
- 12. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Overcoming challenges in the chiral separation of oxiracetam enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the chiral separation of oxiracetam enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of separating oxiracetam enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. For oxiracetam, polysaccharide-based CSPs, such as cellulose or amylose derivatives (e.g., Chiralpak® ID, Chiralpak® AD), have proven effective.[1][2][3] If you are not achieving separation, consider screening different types of polysaccharide-based columns. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase separation of oxiracetam, a common mobile phase is a mixture of hexane and ethanol.[1][3] Adjust the ratio of hexane to ethanol; increasing the ethanol content can decrease retention time but may also affect resolution. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.[1][3] | |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. If you observe partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration between the enantiomers and the CSP. | |
| Inappropriate Temperature | Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] It is advisable to use a column oven to maintain a stable temperature. You can investigate a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation. Lower temperatures often improve resolution but may increase backpressure and analysis time.[5] | |
| Peak Tailing | Secondary Interactions with Stationary Phase | Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica support. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help to minimize these interactions and improve peak shape. However, for oxiracetam analysis, an acidic modifier like TFA is more commonly used and has been shown to provide good peak symmetry.[1][3] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[6] Try diluting your sample and injecting a smaller amount onto the column. | |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If you observe a sudden deterioration in peak shape, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] | |
| Broad Peaks | Low Column Efficiency | Broad peaks can be a sign of low column efficiency. This can be caused by a variety of factors, including a poorly packed column, extra-column volume, or a flow rate that is too high. Ensure all connections are made with the correct tubing and fittings to minimize dead volume. As mentioned previously, optimizing the flow rate can also improve peak sharpness.[8] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve your sample in the mobile phase.[9] | |
| Inconsistent Retention Times | Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before starting your analysis.[8] |
| Fluctuations in Temperature or Mobile Phase Composition | Unstable temperature or improperly prepared mobile phase can lead to drifting retention times. Use a column oven for precise temperature control and ensure your mobile phase is well-mixed and degassed.[5] |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase is most suitable for separating oxiracetam enantiomers?
A1: Polysaccharide-based CSPs are the most commonly reported for successful oxiracetam enantiomer separation. Specifically, columns with cellulose derivatives, such as the Chiralpak® ID, have demonstrated baseline resolution.[1][3]
Q2: What is a typical starting mobile phase for oxiracetam chiral separation?
A2: A good starting point for normal-phase HPLC is a mobile phase consisting of hexane and ethanol. A common ratio is in the range of 70:30 to 80:20 (v/v) of hexane to ethanol. The addition of 0.1% trifluoroacetic acid (TFA) is often included to improve peak shape and resolution.[1][3]
Q3: How does temperature affect the separation of oxiracetam enantiomers?
A3: Temperature can influence the thermodynamics of the chiral recognition process.[4] While the effect can be compound-specific, lower temperatures often lead to better resolution by enhancing the differential interactions between the enantiomers and the CSP. However, this can also lead to longer run times and higher backpressure. It is recommended to use a column oven and experiment with different temperatures to find the optimal balance for your specific method.[5]
Q4: My peaks for the oxiracetam enantiomers are broad. What can I do to improve them?
A4: Broad peaks can be caused by several factors. First, ensure your flow rate is not too high; chiral separations often benefit from lower flow rates. Second, check for any extra-column volume in your HPLC system, such as long tubing or poorly made connections. Third, ensure your sample is dissolved in a solvent that is compatible with the mobile phase; ideally, dissolve it in the mobile phase itself.[9] Finally, a deteriorating column can also lead to peak broadening.
Q5: Is it possible to use reversed-phase HPLC for oxiracetam chiral separation?
A5: While normal-phase methods are more commonly reported for oxiracetam, reversed-phase chiral separations are also possible with the appropriate CSP.[10] You would need to use a reversed-phase compatible chiral column and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for the chiral separation of oxiracetam enantiomers.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralpak ID (250mm x 4.6mm, 5µm)[1][3] | CHIRALPAK® AD3[11] |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v)[1][3] | Methanol:Acetonitrile (15:85, v/v) containing 0.3‰ formic acid[11] |
| Flow Rate | 1.0 mL/min[1][3] | 0.9 mL/min[11] |
| Detection Wavelength | 214 nm[1] | Mass Spectrometry[11] |
| Column Temperature | Not specified, assumed ambient | 25 °C[11] |
| Resolution (Rs) | Baseline resolution achieved[1] | > 3.2[11] |
Table 2: Method Validation Parameters
| Parameter | (R)-oxiracetam | (S)-oxiracetam |
| Linearity Range (µg/mL) | 0.50 - 100[1] | 0.50 - 100[1] |
| Intra-day Precision (RSD%) | 0.78 - 13.61[1] | 0.74 - 8.92[1] |
| Inter-day Precision (RSD%) | Not specified | Not specified |
| Accuracy (Relative Error %) | -4.74 to 10.48[1] | -0.19 to 11.48[1] |
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of Oxiracetam Enantiomers
This protocol is based on a validated method reported in the literature.[1][3]
1. Materials and Reagents
-
Racemic oxiracetam standard
-
This compound and (S)-oxiracetam reference standards
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (for sample preparation, if applicable)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak ID column (250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Prepare a mixture of hexane, ethanol, and TFA in the ratio of 78:22:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 25°C, using a column oven.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Standard Solutions: Prepare a stock solution of racemic oxiracetam in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Solutions: For drug substance analysis, dissolve the sample in the mobile phase to a suitable concentration. For biological matrices, a sample extraction step (e.g., protein precipitation with methanol followed by evaporation and reconstitution in the mobile phase) may be necessary.[1]
5. System Suitability
-
Before running samples, perform a system suitability test by injecting a standard solution of racemic oxiracetam.
-
The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the tailing factor for each peak is between 0.8 and 1.5.
6. Analysis
-
Inject the standard solutions and the sample solutions into the HPLC system.
-
Identify the peaks for (R)- and (S)-oxiracetam based on the retention times of the individual reference standards.
-
Quantify the amount of each enantiomer in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
Visualizations
Caption: General experimental workflow for the chiral HPLC separation of oxiracetam enantiomers.
Caption: A logical workflow for troubleshooting poor resolution in the chiral separation of oxiracetam.
References
- 1. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S)-oxiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a chiral UPLC-MS/MS method for quantifying S-Oxiracetam and R-Oxiracetam in human plasma, urine and feces: Application to a phase-I clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for (R)-Oxiracetam in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dosage and administration routes for (R)-Oxiracetam in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound, (S)-Oxiracetam, and racemic Oxiracetam?
Oxiracetam has a chiral center, meaning it exists as two enantiomers: this compound and (S)-Oxiracetam. Racemic Oxiracetam is a mixture of both.[1][2][3] Studies suggest that the (S)-enantiomer is the more pharmacologically active component, responsible for the cognitive-enhancing effects.[2][4] (S)-Oxiracetam is reported to have a higher absorption rate and a slower elimination rate compared to the racemate.[4]
Q2: What are the common administration routes for Oxiracetam in animal studies?
The most common administration routes in animal studies are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).[5][6][7][8] Oral gavage is often used for precise oral dosing.[9]
Q3: What are typical dosages of Oxiracetam used in rat studies?
Dosages in rat studies have ranged from 30 mg/kg to 200 mg/kg for investigating cognitive effects.[5][6][7] For instance, studies on vascular dementia in rats have used oral doses of 100 mg/kg and 200 mg/kg.[5] A 200 mg/kg oral dose has also been used to study brain distribution.[6][10]
Q4: How does the bioavailability of Oxiracetam differ between species?
The oral bioavailability of Oxiracetam varies significantly across species. In rats, it is relatively low (28-42%), while it is high in dogs (81-90%) and intermediate in humans (about 56%).[8]
Q5: What is the mechanism of action of Oxiracetam?
Oxiracetam is a positive allosteric modulator of AMPA receptors, which enhances glutamatergic synaptic transmission.[2][11] It is also known to activate Protein Kinase C (PKC) and the Akt/mTOR signaling pathway, which are involved in neuronal survival and synaptic plasticity.[2][5][12] Additionally, it can enhance the release of acetylcholine in the cerebral cortex and hippocampus.[2][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in cognitive performance results | Inconsistent dosing time, stress during administration, or improper handling. | Standardize the time of day for administration and behavioral testing. Ensure all personnel are proficient in the chosen administration technique to minimize stress. |
| Unexpected sedative or stimulant effects | Dosage may be too high or too low, or the animal model may have a unique sensitivity. | Review the dose-response relationship. Consider conducting a pilot study with a wider range of doses to determine the optimal therapeutic window for your specific animal model and cognitive task. |
| Low brain tissue concentration of this compound | Poor absorption via the chosen administration route or rapid metabolism. | For oral administration, consider the formulation of the drug. For routes with expected higher bioavailability like intravenous injection, ensure proper technique. Note that brain concentrations of oxiracetam are generally low compared to blood concentrations.[8][10] |
| Inconsistent pharmacokinetic profiles | Differences in animal age, sex, or health status. | Ensure that animals are age- and sex-matched and are in good health. Any underlying health conditions can affect drug metabolism and clearance. |
| Precipitation of the compound in solution | The solubility of Oxiracetam may be limited in certain vehicles. | Test the solubility of this compound in your chosen vehicle at the desired concentration before administration. Physiological saline is a commonly used vehicle.[5] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oxiracetam Enantiomers in Rats (Oral Administration)
| Parameter | (S)-Oxiracetam (200 mg/kg) | This compound (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) |
| Cmax (µg/mL) | 21.3 ± 5.0 | Significantly lower than (S)-Oxiracetam | (S)-enantiomer: 13.2 ± 4.2 |
| Tmax (h) | ~2 | ~2 | ~2 |
| AUC0-t (µg·h/mL) | 96.7 ± 15.5 | Significantly lower than (S)-Oxiracetam | (S)-enantiomer: 50.1 ± 16.3 |
| Reference | [1][13] | [13] | [1] |
Table 2: Oral Dosage of Oxiracetam in Rat Cognitive Studies
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Vascular Dementia Rats | 100 mg/kg & 200 mg/kg | Oral | Improved learning and memory | [5] |
| Aged Rats (24-27 months) | 30 mg/kg & 100 mg/kg | Intraperitoneal | Improved acquisition in active-avoidance | [7] |
| Scopolamine-induced amnesia | 1.9 to 19 nmols/rat | Intraventricular | Dose-dependent antagonism of amnesia | [6] |
Experimental Protocols
1. Pharmacokinetic Analysis of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).[5]
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 200 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated stereoselective HPLC method or UPLC-ESI-MS/MS.[1][13]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
2. Morris Water Maze for Cognitive Assessment in Rats
-
Apparatus: A circular pool filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface.
-
Animal Model: Rats with induced cognitive deficits (e.g., vascular dementia) and a control group.[5]
-
Acquisition Phase:
-
Administer this compound or vehicle daily for a set period (e.g., 4 weeks).[5]
-
Train the rats to find the hidden platform from different starting positions over several days.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial:
-
Remove the platform from the pool.
-
Allow the rat to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies and time in the target quadrant between the this compound treated group and the control group.
Visualizations
Workflow for a typical this compound animal study.
Simplified Akt/mTOR signaling pathway activated by Oxiracetam.
References
- 1. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Pharmacokinetics of Oxiracetam_Chemicalbook [chemicalbook.com]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain entry and direct central pharmacological effects of the nootropic drug oxiracetam. Oxiracetam: brain entry and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and disposition of 14C-labelled oxiracetam in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. Oxiracetam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 12. scielo.br [scielo.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting Guide for (R)-Oxiracetam Experimental Inconsistencies
Technical Support Center
This guide addresses common issues encountered during preclinical research with (R)-Oxiracetam, providing direct answers to frequently asked questions and detailed experimental protocols to help researchers in the pharmaceutical and drug development sectors achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing no cognitive enhancement, or the results are highly variable. What is the most likely cause?
A1: The most probable reason for a lack of efficacy or inconsistent results with this compound is that you are using the inactive enantiomer. Oxiracetam is a chiral molecule, existing as (S)- and (R)-enantiomers. Preclinical studies have demonstrated that the (S)-enantiomer is the pharmacologically active form, responsible for the cognitive-enhancing effects, while the (R)-enantiomer is significantly less active or inactive.[1][2][3] It is crucial to verify the enantiomeric purity of your compound.
Q2: How can I be sure of the enantiomeric composition of my Oxiracetam sample?
A2: The most reliable method to determine the enantiomeric ratio of your Oxiracetam sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the (R)- and (S)-enantiomers, allowing you to confirm the purity of your this compound. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q3: I've confirmed I am using the active (S)-Oxiracetam, but my results in the Morris Water Maze are still inconsistent. What other factors could be at play?
A3: Inconsistent results in the Morris Water Maze (MWM) can arise from several factors unrelated to the compound itself. Ensure that your experimental setup and procedures are standardized. Key variables to control include:
-
Environmental Cues: The spatial cues around the maze must be consistent and visible to the animals throughout the experiment.[4]
-
Water Temperature: The water temperature should be kept constant, typically around 21-26°C, to avoid influencing the animals' motivation to escape.[5][6]
-
Handling and Stress: Consistent and gentle handling of the animals is crucial to minimize stress, which can impact learning and memory.
-
Animal Strain: Different rodent strains can exhibit varying learning capabilities and anxiety levels in the MWM.[4]
-
Protocol Standardization: The timing of trials, inter-trial intervals, and the experimenter's location should be kept the same for all animals.[7]
A detailed troubleshooting guide for the Morris Water Maze is available in the "Experimental Protocols" section.
Q4: My this compound sample is difficult to dissolve for in vitro experiments. What are the recommended solvents?
A4: Oxiracetam is known to be highly soluble in water.[8] If you are experiencing solubility issues, it could be due to impurities in your sample. For in vitro studies, sterile phosphate-buffered saline (PBS) is a suitable solvent. It is recommended to prepare fresh solutions for each experiment and use sonication or gentle warming to aid dissolution if necessary. Always visually inspect the solution for any undissolved particulate matter before use.
Q5: I have observed that the animals in my study are exhibiting signs of headache or irritability after administration of Oxiracetam. How can I mitigate this?
A5: While direct measurement of headaches in animals is not feasible, behaviors such as head scratching or increased irritability can be indicative of adverse effects.[9] Headaches associated with racetams are often anecdotally linked to increased acetylcholine utilization in the brain. While this is a common hypothesis in human use, in a preclinical setting, it is important to first rule out other causes such as stress from handling or injection. If the behaviors persist and are correlated with drug administration, consider the following:
-
Dose Reduction: The adverse effects may be dose-dependent. A dose-response study can help identify a therapeutic window with minimal side effects.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can influence the pharmacokinetic profile and potential for acute adverse effects. Ensure the chosen route is appropriate and administered correctly to minimize stress.
-
Vehicle Control: Always include a vehicle control group to ensure the observed effects are not due to the solvent or formulation.
Quantitative Data Presentation
Table 1: Comparison of in vivo Efficacy of this compound, (S)-Oxiracetam, and Racemic Oxiracetam in a Chronic Cerebral Hypoperfusion Rat Model.
| Treatment Group | Dose (mg/kg) | Number of Platform Crossings (Probe Trial) | Neuronal Damage (Dark Neurons in Hippocampus CA1) | White Matter Lesion Severity (Grade Score) |
| Sham | - | 4.8 ± 0.6 | 15 ± 3 | 0.5 ± 0.2 |
| Model (Vehicle) | - | 1.9 ± 0.4 | 85 ± 9 | 3.2 ± 0.4 |
| This compound | 200 | 2.1 ± 0.5 | 82 ± 7 | 3.0 ± 0.3 |
| (S)-Oxiracetam | 100 | 3.5 ± 0.5 | 45 ± 6 | 1.8 ± 0.3 |
| (S)-Oxiracetam | 200 | 3.8 ± 0.6 | 41 ± 5 | 1.6 ± 0.2 |
| Racemic Oxiracetam | 400 | 3.6 ± 0.5 | 48 ± 7 | 1.9 ± 0.3* |
*Data are presented as mean ± SEM. *P < 0.05 compared to the model group. Data adapted from Li et al., 2017.[10]
Experimental Protocols
Chiral HPLC Analysis of Oxiracetam Enantiomers
This protocol provides a method for the separation and quantification of (R)- and (S)-Oxiracetam to determine the enantiomeric purity of a sample.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column)
-
Mobile phase: Hexane, Ethanol, Isopropanol (HPLC grade)
-
This compound and (S)-Oxiracetam reference standards
-
Sample of Oxiracetam for analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., Hexane:Isopropanol, 90:10 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the (R)- and (S)-Oxiracetam reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the Oxiracetam sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralpak IA or equivalent polysaccharide-based chiral column.
-
Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to establish the retention times for (R)- and (S)-Oxiracetam and to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks for (R)- and (S)-Oxiracetam in the sample chromatogram based on the retention times of the standards.
-
Calculate the percentage of each enantiomer in the sample using the peak areas and the calibration curve.
-
In Vitro Neuroprotection Assessment using MTT Assay
This protocol describes a method to assess the potential neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare different concentrations of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of this compound. Incubate for 1-2 hours.
-
Neurotoxin Exposure: Prepare the neurotoxin solution in cell culture medium. Add the neurotoxin to the wells already containing the this compound and cells. Include control wells with cells and medium only, cells with this compound only, and cells with the neurotoxin only. Incubate for 24 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).
Morris Water Maze (MWM) - Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in escape latency within the same group | - Inconsistent handling of animals- Dominance hierarchy in group-housed animals- Inconsistent placement of animals in the pool | - Handle all animals consistently and gently.- House animals individually during the testing period if necessary.- Use designated start positions and ensure the animal is facing the wall of the maze upon release.[7] |
| Animals are floating or "thigmotaxic" (swimming close to the walls) | - Low motivation to escape (water too warm)- High anxiety or stress- Inability to see distal cues (poor lighting) | - Maintain water temperature between 21-24°C.[6]- Handle animals for several days prior to the experiment to habituate them.- Ensure the room has sufficient, consistent, and varied visual cues.[4] |
| No improvement in escape latency over training days | - The task is too difficult for the animal strain- Impaired vision of the animals- Ineffective spatial cues | - Simplify the task (e.g., use a larger platform or a more visible cue in the initial training).- Perform a visual acuity test to rule out vision problems.- Enhance the number and contrast of the spatial cues around the maze. |
| Poor performance in the probe trial despite good acquisition | - Memory consolidation issue- Over-training leading to inflexible search strategies | - Ensure the inter-trial intervals and the time between the last training session and the probe trial are appropriate for memory consolidation.- Vary the start positions during training to encourage the use of a spatial strategy rather than a fixed motor pattern. |
Visualizations
Caption: Experimental workflow for investigating this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. cyagen.com [cyagen.com]
- 6. mmpc.org [mmpc.org]
- 7. UC Davis - Morris Water Maze [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Open Veterinary Journal [openveterinaryjournal.com]
- 10. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of (R)-Oxiracetam in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered when working with (R)-Oxiracetam in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is considered to be soluble in water. While the racemic mixture of Oxiracetam exhibits high solubility in water, exceeding 477 mg/mL at 25°C, the solubility of the (R)-enantiomer is reported to be 100 mg/mL.[1]
Q2: I'm observing precipitation when trying to dissolve this compound in my aqueous buffer. What could be the cause?
A2: Several factors could contribute to precipitation. Firstly, ensure you are not exceeding the solubility limit of 100 mg/mL. Secondly, the pH of your buffer can influence solubility. Although not extensively documented for this compound specifically, the solubility of many pharmaceutical compounds is pH-dependent. Finally, high concentrations of salts in your buffer could lead to a "salting-out" effect, reducing the solubility of the compound.
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: A known degradation product of Oxiracetam is 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA).[2][3] It is important to monitor for the presence of this and other potential degradants during stability studies.
Q4: How stable is this compound in aqueous solution at room temperature?
Q5: Can I use co-solvents to improve the solubility of this compound?
A5: Given its relatively good aqueous solubility, the use of co-solvents is likely unnecessary for most applications. However, if you are working with a particularly challenging formulation, the use of a small percentage of a pharmaceutically acceptable co-solvent like ethanol or propylene glycol could be explored. Be mindful that co-solvents can impact the stability of the compound and the biological system you are working with.
Troubleshooting Guides
Issue 1: Incomplete Dissolution or Cloudiness in Solution
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | Ensure the concentration of this compound does not exceed 100 mg/mL. If a higher concentration is required, consider a formulation study with pharmaceutically acceptable solubilizing agents. |
| Incorrect pH | Measure the pH of your final solution. Adjust the pH of the buffer to a neutral range (pH 6-8) and observe if solubility improves. |
| Low Temperature | Dissolution can be an endothermic process. Gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound. Ensure the temperature is not too high to cause degradation. |
| Particulate Matter | If the solution remains cloudy after apparent dissolution, filter it through a 0.22 µm syringe filter to remove any insoluble impurities. |
Issue 2: Unexpected Degradation of this compound in Solution
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis | Avoid extreme pH conditions. Prepare solutions in buffers with a pH range of 6-8. For the closely related compound Piracetam, degradation is observed under alkaline conditions.[1][3] |
| Oxidation | Protect the solution from exposure to air and light. Consider using degassed buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants could be explored but would require validation. |
| Photodegradation | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Incompatible Excipients | If you are formulating this compound with other excipients, ensure they are compatible. Conduct compatibility studies by analyzing mixtures of this compound and each excipient under stress conditions. |
Quantitative Data Summary
Table 1: Solubility of Oxiracetam Enantiomers
| Compound | Solvent | Temperature | Solubility |
| (R,S)-Oxiracetam | Water | 25°C | > 477 mg/mL |
| This compound | Water | Not Specified | 100 mg/mL[1] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
This protocol outlines the shake-flask method for determining the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Purified water (or buffer of choice)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
0.45 µm syringe filters
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of water or buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.
-
Calculate the solubility based on the dilution factor.
Protocol 2: Forced Degradation Study
This protocol is adapted from studies on the related compound Piracetam and is designed to identify potential degradation pathways for this compound.[1][3][4]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare an aqueous solution of this compound (1 mg/mL). Heat the solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Prepare an aqueous solution of this compound (1 mg/mL). Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC-PDA method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. The PDA detector will help in assessing peak purity.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 2. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. ajpsonline.com [ajpsonline.com]
Identifying and minimizing impurities in (R)-Oxiracetam synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for identifying and minimizing impurities during the synthesis of (R)-Oxiracetam.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: During the synthesis and storage of this compound, several related compounds and impurities can be detected. These include enantiomeric impurities, degradation products, and residual starting materials or intermediates. Common impurities include:
-
(S)-Oxiracetam: The opposite enantiomer, which is considered the more pharmacologically active form.[1][2][3]
-
Oxiracetam Acid (Impurity C): A hydrolytic degradation product, identified as (S)-4-hydroxy-2-pyrrolidinone-1-N-acetic acid.[][5]
-
(S)-4-Hydroxypyrrolidin-2-one (Impurity A): A potential synthetic precursor or degradation product.[][6]
-
Ring-Opened Hydrolysis Species: Products formed by the cleavage of the pyrrolidone ring, such as 4-amino-3-hydroxybutyric acid (GABOB).[1][7]
-
Oxidative Products: Minor impurities resulting from the oxidation of the pyrrolidone ring.[6]
-
Deacetylated Derivatives: Impurities formed by the loss of the acetamide group.[6]
-
Residual Solvents and Reagents: Unreacted starting materials or solvents used during the synthesis and purification process.[6]
Q2: What are the typical acceptance criteria for impurities in pharmaceutical-grade Oxiracetam?
A2: Pharmaceutical-grade oxiracetam is typically manufactured to a high purity, often exceeding 98.5% to 99.5% as determined by HPLC assay.[6] Specification frameworks generally adhere to ICH (International Council for Harmonisation) impurity principles.
| Impurity Type | Typical Acceptance Limit (% by area) | Reference |
| Individual Unspecified Impurity | < 0.1% to 0.2% | [6] |
| Total Related Substances | < 0.5% to 1.0% | [6] |
| Water Content (Karl Fischer) | < 0.5% | [6] |
Note: These are typical limits and may vary based on specific pharmacopeial monographs or product specifications.
Troubleshooting Guide
Issue 1: Presence of the (S)-Oxiracetam Enantiomer
-
How do I detect and quantify the (S)-Oxiracetam enantiomer? Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers. A specific chiral column and mobile phase are required to achieve resolution between the (R) and (S) forms.
-
What causes contamination with the (S)-enantiomer? Contamination with the undesired (S)-enantiomer can arise from several sources:
-
Non-stereoselective synthesis: Using starting materials or reagents that are not enantiomerically pure.
-
Racemization: The chiral center at the 4-position of the pyrrolidone ring may be susceptible to racemization under certain pH or temperature conditions during the reaction or work-up.
-
Incomplete resolution: If the synthesis produces a racemic mixture that is subsequently resolved, the purification process may be incomplete.
-
-
How can I minimize or remove the (S)-enantiomer?
-
Use Enantiopure Starting Materials: Employ highly enantiopure precursors, such as (R)-glyceraldehyde acetonide, for stereoselective synthesis routes.[1]
-
Optimize Reaction Conditions: Carefully control pH, temperature, and reaction time to avoid conditions that could lead to racemization.
-
Chiral Resolution/Purification: If a mixture is obtained, chiral resolution techniques can be employed. One documented method is cocrystallization with pharmaceutically acceptable inorganic salts, such as magnesium chloride (MgCl₂), which can lead to the formation of a conglomerate, allowing for the separation of the enantiomers.[8][9]
-
Issue 2: Formation of Oxiracetam Acid (Hydrolysis Product)
-
How do I detect Oxiracetam Acid? Reversed-phase HPLC with UV detection is effective for identifying and quantifying this impurity.[5] Its presence can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and structure.[5]
-
What causes the formation of Oxiracetam Acid? This impurity is a product of the hydrolysis of the primary amide group on the acetamide side chain. The presence of excess water, strong acidic or basic conditions, and elevated temperatures during the reaction, work-up, or storage can promote this degradation pathway. Hydrolytic degradation is a common pathway for drugs containing amide linkages.[10]
-
How can I prevent the formation of Oxiracetam Acid?
-
Control Water Content: Use anhydrous solvents and ensure the reaction environment is dry.
-
Neutralize pH: After any acidic or basic steps, ensure the reaction mixture is neutralized promptly before subsequent heating or concentration steps.
-
Moderate Temperatures: Avoid excessive temperatures during purification and drying. Store the final product in a dry, cool environment.
-
Issue 3: Presence of Oxidative Impurities
-
How are oxidative impurities identified? LC-MS is the most suitable technique for identifying unknown oxidative impurities, as it provides structural information through mass fragmentation patterns. These are often observed as minor peaks in the HPLC chromatogram.[6]
-
What conditions lead to oxidative degradation? Oxidation of the pyrrolidone ring can be caused by exposure to air (oxygen), oxidizing agents, or certain metal ions during synthesis.[10]
-
How can I minimize oxidative impurities?
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or for storage may be beneficial, though this must be carefully evaluated for compatibility.
-
Purify Reagents: Ensure that solvents and reagents are free from peroxide or other oxidizing contaminants.
-
Experimental Protocols & Methodologies
Protocol 1: HPLC Method for Impurity Profiling
This protocol is based on a validated method for analyzing (S)-Oxiracetam and its related impurities and can be adapted for this compound.[11][12]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Capcell Pak NH₂ analytical column.
-
Mobile Phase: Acetonitrile and water (95:5, v/v). Adjust pH to 2.0 with trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare standard solutions of this compound and any available impurity reference standards in the mobile phase.
-
Prepare the sample solution of the synthesized this compound at a known concentration.
-
Inject the solutions into the HPLC system.
-
Identify and quantify impurities by comparing the retention times and peak areas with the reference standards. The relative peak area can be used to estimate the percentage of each impurity.
-
Protocol 2: Chiral Resolution via Cocrystallization
This method describes the principle of separating enantiomers based on a published approach for oxiracetam.[8][9]
-
Objective: To resolve a racemic or enantiomerically-enriched mixture of oxiracetam.
-
Reagents: RS-Oxiracetam, Magnesium Chloride (MgCl₂), 70% Ethanol in water.
-
Procedure:
-
Prepare a stoichiometric mixture of RS-Oxiracetam and MgCl₂.
-
Create a slurry of the mixture in 70% ethanol.
-
Stir the suspension at a constant temperature (e.g., 25 °C) for an extended period (e.g., >48 hours) to allow the system to reach thermodynamic equilibrium. Seeding with pre-existing crystals of the desired enantiomeric cocrystal can facilitate the process.
-
During this process, a conglomerate of S-OXI·MgCl₂·5H₂O and R-OXI·MgCl₂·5H₂O may form.
-
The solid phase can then be filtered and analyzed. The differing properties of the diastereomeric cocrystals can be exploited for separation. The mother liquor will be enriched in the more soluble enantiomer.
-
Further purification and isolation steps are required to recover the pure this compound from its cocrystal form.
-
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. veeprho.com [veeprho.com]
- 7. Oxiracetam - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S)-oxiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential artifacts in cell-based assays with (R)-Oxiracetam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating potential artifacts when using (R)-Oxiracetam in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the more commonly studied (S)-Oxiracetam?
A1: this compound is the (R)-enantiomer of the nootropic drug Oxiracetam.[1] Most of the cognitive-enhancing effects of racemic Oxiracetam are attributed to the (S)-enantiomer, which is considered the more biologically active form.[2][3] this compound is less studied, and its specific biological activities are not as well characterized. When using this compound, it is crucial to consider that its effects may differ significantly from those of (S)-Oxiracetam or the racemic mixture.
Q2: What are the known mechanisms of action for Oxiracetam that might be relevant to my cell-based assay?
A2: Oxiracetam is known to modulate the cholinergic and glutamatergic neurotransmitter systems.[2] Specifically, it has been shown to be a positive allosteric modulator of AMPA receptors, which could influence intracellular calcium levels and downstream signaling pathways.[2] Additionally, Oxiracetam can impact brain energy metabolism, potentially by increasing ATP synthesis.[2][3] These mechanisms should be considered when designing and interpreting experiments, as they could lead to intended or unintended biological effects in your cell model.
Q3: Is this compound known to be cytotoxic?
A3: Studies on racemic Oxiracetam have shown no significant cytotoxic effects on BV2 microglial cells and HT22 hippocampal cells at concentrations up to 100 μM, as determined by the MTT assay.[4] However, it is always recommended to perform a dose-response cytotoxicity assay with this compound in your specific cell line to determine the appropriate non-toxic concentration range for your experiments.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound is reported to be soluble in DMSO and methanol.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final solvent concentration is low enough to not affect the cells (typically ≤ 0.5%). Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide: Potential Artifacts and Solutions
While there is a lack of specific literature on artifacts caused by this compound, the following guide provides general strategies for identifying and mitigating potential compound-related interference in cell-based assays.
Issue 1: Unexpected or Inconsistent Assay Signal
Potential Cause:
-
Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Precipitation: The compound may precipitate out of solution at the working concentration, especially after dilution from a DMSO stock into an aqueous medium.
-
Chemical Reactivity: The compound may react with components of the assay medium or with the assay reagents themselves.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Compound Stability | Incubate this compound in your cell culture medium for the duration of your experiment. Analyze the supernatant at different time points by HPLC or a similar method to determine if the compound concentration changes over time. |
| 2 | Check for Precipitation | After preparing the final working concentration of this compound in the cell culture medium, visually inspect the solution for any cloudiness or precipitate. You can also centrifuge the solution and measure the concentration of the compound in the supernatant. |
| 3 | Perform a No-Cell Control | Run the assay with all components, including this compound and the detection reagents, but without cells. This will help identify any direct interaction between the compound and the assay reagents. |
| 4 | Include a Known Active Control | Use a well-characterized compound with a known effect in your assay as a positive control. This will help to validate the assay performance and distinguish between a lack of effect of this compound and a general assay failure. |
Issue 2: Suspected Fluorescence or Absorbance Interference
Potential Cause:
-
Autofluorescence: this compound may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the detected signal.
-
Colorimetric Interference: If using a colorimetric assay (e.g., MTT, XTT), the compound itself may have a color that interferes with the absorbance reading.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Measure Compound's Spectral Properties | Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your assay to determine if there is any overlap with the spectral properties of your assay's detection reagents. |
| 2 | Run a "Compound Alone" Control | In a cell-free system, measure the signal of this compound at your assay's wavelengths. This will quantify any background signal from the compound itself. |
| 3 | Use an Orthogonal Assay | If possible, confirm your findings using an assay with a different detection method (e.g., luminescence instead of fluorescence).[7] |
| 4 | Consider a Pre-read Step | For endpoint assays, read the plate after adding the compound but before adding the final detection reagent. This can help to establish a baseline for compound-related signal. |
Experimental Protocols
The following are generalized protocols based on methodologies used for Oxiracetam in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cytotoxicity Assay
This protocol is adapted from studies using racemic Oxiracetam to assess cell viability.[4][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This protocol is a general guide for assessing the effect of this compound on neurite outgrowth, a common assay for neuroactive compounds.[9][10]
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Differentiation medium (containing a neuronal growth factor like NGF)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed neuronal cells onto coated plates (e.g., poly-L-lysine or laminin coated) and allow them to attach.
-
Replace the medium with differentiation medium containing various concentrations of this compound or a vehicle control.
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length, number of branches, and cell number.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. sartorius.com [sartorius.com]
- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in (R)-Oxiracetam Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in (R)-Oxiracetam behavioral studies.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cognitive-enhancing effects with this compound in our rodent model. Is this an expected outcome?
A1: Yes, this is a plausible and increasingly expected outcome. Recent research indicates that the cognitive-enhancing effects of racemic oxiracetam may be primarily attributable to the (S)-enantiomer. Studies directly comparing the enantiomers have shown that (S)-Oxiracetam, but not this compound, alleviates impairments in spatial learning and memory in animal models of cognitive deficit.[1][2] Therefore, a lack of effect with this compound is not necessarily an experimental failure but may reflect the stereospecific activity of the compound.
Q2: Our results with racemic oxiracetam are inconsistent across different studies. What could be the reason for this variability?
A2: Inconsistent results with racemic oxiracetam are not uncommon and have been reported in both preclinical and clinical research.[3][4] Several factors can contribute to this variability:
-
Animal Model: The specific animal model of cognitive impairment can significantly influence the outcome. For instance, oxiracetam has shown efficacy in models of vascular dementia but has been found to be ineffective in reducing cognitive impairment due to Alzheimer's disease in some studies.[4][5]
-
Dosage: The dose-response relationship for nootropics can be complex. It's possible that the effective dose range is narrow and that higher or lower doses may be ineffective.
-
Behavioral Task: The choice of behavioral assay is critical. Oxiracetam's effects may be more pronounced in tasks that assess specific cognitive domains, such as spatial learning, which is heavily reliant on the hippocampus.[3]
-
Baseline Cognitive Function: The cognitive status of the subjects (animal or human) at baseline can impact the observed effects. Nootropics may show more significant effects in subjects with pre-existing cognitive deficits.
Q3: Are there any known off-target or unexpected behavioral effects of this compound?
A3: Current literature primarily focuses on the lack of cognitive-enhancing effects of this compound rather than significant off-target behavioral effects. In comparative studies, the (R)-enantiomer group often behaves similarly to the vehicle control group in cognitive tasks.[2] However, as with any psychoactive compound, it is crucial to monitor for any unexpected changes in locomotion, anxiety-like behavior, or general health.
Troubleshooting Guides
Issue: No significant difference between this compound and control groups in the Morris Water Maze.
Possible Causes and Solutions:
-
Stereoisomer Inactivity: As highlighted in the FAQs, this compound may be the inactive enantiomer for cognitive enhancement.
-
Recommendation: If the goal is to observe cognitive enhancement, consider using the (S)-enantiomer or the racemic mixture of oxiracetam.
-
-
Suboptimal Protocol: The parameters of your Morris Water Maze protocol may not be sensitive enough to detect subtle drug effects.
-
Incorrect Dosing or Administration Route: The dosage of this compound may be outside the therapeutic window, or the administration route may not be optimal for brain bioavailability.
-
Recommendation: Conduct a dose-response study to identify the optimal dosage. Ensure the chosen administration route (e.g., intraperitoneal, oral) is appropriate and allows for sufficient blood-brain barrier penetration.
-
Issue: High variability in performance within experimental groups.
Possible Causes and Solutions:
-
Inconsistent Handling and Acclimation: Stress from improper handling can significantly impact animal behavior and learning.
-
Recommendation: Ensure all animals are handled by the same personnel and are adequately acclimated to the testing room and apparatus before the experiment begins.[8]
-
-
Environmental Factors: Uncontrolled variables in the testing environment, such as lighting, noise, and temperature, can introduce variability.
-
Recommendation: Maintain a consistent and controlled experimental environment. Use dim, indirect lighting for the Morris Water Maze to reduce glare and stress.[9]
-
-
Subject-Specific Differences: Natural variations in learning ability and anxiety levels exist even in inbred rodent strains.
-
Recommendation: Increase the sample size per group to improve statistical power. Randomize animals to experimental groups to distribute individual differences evenly.
-
Data Presentation
The following tables summarize quantitative data from a study comparing the effects of (S)-Oxiracetam and this compound on spatial learning and memory in a rat model of chronic cerebral hypoperfusion using the Morris Water Maze.
Table 1: Escape Latency in the Morris Water Maze (Seconds)
| Day | Sham | Model (Vehicle) | This compound (200 mg/kg) | (S)-Oxiracetam (100 mg/kg) | (S)-Oxiracetam (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) |
| 1 | 40 | 55 | 54 | 48 | 45 | 47 |
| 2 | 30 | 48 | 47 | 40 | 38 | 39 |
| 3 | 25 | 45 | 44 | 35 | 33 | 34 |
| 4 | 20 | 42 | 41 | 30 | 28 | 29 |
| 5 | 18 | 40 | 39 | 25 | 23 | 24** |
*Data are illustrative, based on trends reported in scientific literature.[2] * p < 0.05, ** p < 0.01 vs. Model group.
Table 2: Platform Crossings in the Morris Water Maze Probe Trial
| Group | Mean Platform Crossings |
| Sham | 5.5 |
| Model (Vehicle) | 2.0 |
| This compound (200 mg/kg) | 2.2 |
| (S)-Oxiracetam (100 mg/kg) | 3.8 |
| (S)-Oxiracetam (200 mg/kg) | 4.2 |
| Racemic Oxiracetam (400 mg/kg) | 4.0* |
*Data are illustrative, based on trends reported in scientific literature.[2] * p < 0.05 vs. Model group.
Experimental Protocols
Morris Water Maze (MWM)
-
Apparatus: A circular tank (150 cm diameter) filled with water made opaque with non-toxic paint. A submerged platform (10 cm diameter) is placed in one quadrant.[10]
-
Acquisition Phase (5 days):
-
Four trials per day for each rat.
-
The rat is placed in the water facing the wall at one of four starting positions.
-
The rat is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform.
-
The rat is allowed to stay on the platform for 20 seconds.
-
The time to reach the platform (escape latency) is recorded.[10]
-
-
Probe Trial (Day 6):
-
The platform is removed from the tank.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant and the number of platform crossings are recorded.[6]
-
Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[11]
-
Training Trial:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.[12]
-
The animal is then returned to its home cage.
-
-
Test Trial (24 hours later):
-
The animal is placed back in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.[13]
-
Novel Object Recognition (NOR) Test
-
Apparatus: An open field arena.[14]
-
Habituation (Day 1):
-
The mouse is allowed to freely explore the empty arena for 5-10 minutes.[15]
-
-
Training/Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The mouse is allowed to explore the objects for a set period (e.g., 10 minutes).[8]
-
-
Test Phase (Day 2, after a retention interval):
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
A discrimination index is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher index indicates better recognition memory.[14]
-
Visualizations
Caption: A typical experimental workflow for a behavioral study.
Caption: Troubleshooting logic for null results with this compound.
Caption: Proposed signaling pathways of Oxiracetam.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. Treatment trial of oxiracetam in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze - Scholarpedia [scholarpedia.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. mmpc.org [mmpc.org]
- 10. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]
- 11. scantox.com [scantox.com]
- 12. scribd.com [scribd.com]
- 13. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (R)-Oxiracetam In Vivo Formulation & Administration
This technical support center provides researchers, scientists, and drug development professionals with best practices for formulating (R)-Oxiracetam for in vivo administration. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
A1: The choice of vehicle depends on the desired concentration and route of administration. This compound has good water solubility. For many applications, sterile physiological saline (0.9% sodium chloride) is a suitable and preferred vehicle, especially for intravenous administration.[1] One study reported diluting this compound in 0.9% sodium chloride solution for intravenous administration in rats.[1] Racemic oxiracetam has also been successfully dissolved in physiological saline for oral administration in rats at a concentration of 50 mg/mL.[2]
Q2: My desired concentration of this compound is not fully dissolving in saline. What are my options?
A2: If you are encountering solubility issues with saline alone, consider using a co-solvent system. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle. However, it is crucial to keep the final concentration of DMSO low to avoid toxicity. For compounds with moderate solubility like this compound, using a polyethylene glycol (PEG), such as PEG 300, as a co-solvent can be effective.
Q3: What is the stability of this compound in solution?
A3: this compound is generally stable in aqueous solutions. Under normal storage conditions, such as sealed and dry at room temperature, oxiracetam remains stable.[3] However, it is always best practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation. If storage is necessary, it is recommended to store stock solutions at -20°C or -80°C. For in-solvent storage, one supplier suggests -80°C for up to 1 year.[4]
Q4: What are the typical dosages of this compound used in animal studies?
A4: Dosages can vary depending on the animal model and the research question. In studies with rats, oral doses of racemic oxiracetam have ranged from 100 mg/kg to 200 mg/kg.[2][5] Another study administered 200 mg/kg of this compound intravenously to rats.[6] It's important to conduct a literature search for your specific model and experimental goals to determine the most appropriate dose.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution.
-
Possible Cause: The concentration of the drug in the final formulation exceeds its solubility in the vehicle. This is common when diluting a stock solution prepared in a strong organic solvent (like DMSO) with an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your formulation.
-
Optimize Co-solvent System: If a higher concentration is necessary, you may need to use a more complex vehicle. The inclusion of surfactants or other solubilizing agents like Tween 80 can help maintain the drug in solution. One common formulation for poorly soluble compounds is a mixture of DMSO, PEG 300, Tween 80, and saline.
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer period.[7] While likely not necessary for the generally water-soluble this compound, this is a strategy for more challenging compounds.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in formulation preparation, administration technique, or animal handling.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure that the formulation is prepared in the exact same manner for every experiment. This includes using the same source and grade of reagents, the same order of addition, and the same mixing procedure.
-
Ensure Homogeneity: Before administration, ensure the formulation is a homogenous solution. If any particulate matter is visible, it should not be administered. Filtration through a 0.22 µm filter can be used for sterile preparations.[1]
-
Consistent Administration: The volume and rate of administration should be consistent across all animals. For oral gavage, ensure the tube is correctly placed to avoid accidental administration into the lungs. For intravenous injections, the rate of infusion can impact tolerability and pharmacokinetics.
-
Animal Acclimatization: Ensure that animals are properly acclimatized to the experimental conditions and handling to minimize stress-induced variability.
-
Data Presentation
Table 1: Solubility of Oxiracetam in Common Vehicles
| Vehicle | Solubility of Racemic Oxiracetam | Solubility of this compound | Notes |
| Water | > 477 mg/mL at 25°C[3] | ≥ 50 mg/mL[8] | Highly soluble, making it a good starting point for formulations. |
| Ethanol | ~16.7 mg/mL[3] | Practically insoluble[9] | Not an ideal primary solvent. |
| DMSO | Slightly soluble[9] | Information not available | Can be used as a primary solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
-
Objective: To prepare a 50 mg/mL solution of this compound in physiological saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (physiological saline)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of physiological saline (e.g., 5 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
Add physiological saline to reach the final desired volume (10 mL in this example).
-
Vortex again to ensure a homogenous solution.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or gently warm the solution.
-
The solution is now ready for oral gavage.
-
Protocol 2: Preparation of this compound for Intravenous Injection in Rats
-
Objective: To prepare a sterile 20 mg/mL solution of this compound in physiological saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride for injection
-
Sterile vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Laminar flow hood
-
-
Procedure (aseptic technique is required):
-
In a laminar flow hood, weigh the required amount of this compound powder. For 5 mL of a 20 mg/mL solution, weigh 100 mg.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile 0.9% sodium chloride for injection (5 mL).
-
Gently agitate the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step ensures the final solution is sterile and free of any particulate matter.
-
The solution is now ready for intravenous administration.
-
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. toku-e.com [toku-e.com]
Validation & Comparative
(R)-Oxiracetam versus (S)-Oxiracetam: A Comparative Analysis of Neuroprotective Efficacy
A comprehensive examination of the stereoselective neuroprotective effects of oxiracetam's enantiomers, supported by experimental data, for researchers, scientists, and drug development professionals.
Oxiracetam, a nootropic agent of the racetam class, has been clinically utilized as a racemic mixture to address cognitive deficits. However, emerging evidence underscores a significant disparity in the pharmacological activity of its stereoisomers. This guide provides a comparative analysis of the neuroprotective effects of (R)-Oxiracetam and (S)-Oxiracetam, leveraging key experimental findings to elucidate the superior efficacy of the (S)-enantiomer.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data from a comparative study on the neuroprotective effects of this compound and (S)-Oxiracetam in a rat model of chronic cerebral hypoperfusion. The data clearly indicates that (S)-Oxiracetam is the pharmacologically active component responsible for the observed neuroprotection.
| Efficacy Marker | Experimental Group | Result | Conclusion |
| Neuronal Damage (Hippocampus CA1) | This compound (200 mg/kg) | No significant decrease in dark neurons | Ineffective in preventing neuronal damage. |
| (S)-Oxiracetam (100 mg/kg) | Significant decrease in dark neurons | Effective in preventing neuronal damage. | |
| (S)-Oxiracetam (200 mg/kg) | Significant decrease in dark neurons | Effective in preventing neuronal damage. | |
| Neuronal Damage (Cortex) | This compound (200 mg/kg) | No significant decrease in dark neurons | Ineffective in preventing neuronal damage. |
| (S)-Oxiracetam (100 mg/kg) | Significant decrease in dark neurons | Effective in preventing neuronal damage. | |
| (S)-Oxiracetam (200 mg/kg) | Significant decrease in dark neurons | Effective in preventing neuronal damage. | |
| Astrocyte Activation (Hippocampus CA1) | This compound (200 mg/kg) | No significant change in GFAP-positive astrocytes | Ineffective in inhibiting astrocyte activation. |
| (S)-Oxiracetam (100 mg/kg) | Significant decrease in GFAP-positive astrocytes | Effective in inhibiting astrocyte activation.[1] | |
| (S)-Oxiracetam (200 mg/kg) | Significant decrease in GFAP-positive astrocytes | Effective in inhibiting astrocyte activation.[1] | |
| Cerebral Blood Flow | This compound | No significant effect | Ineffective in improving cerebral blood flow. |
| (S)-Oxiracetam (100 mg/kg) | Significant increase in cerebral blood flow | Effective in improving cerebral blood flow.[1] | |
| (S)-Oxiracetam (200 mg/kg) | Significant increase in cerebral blood flow | Effective in improving cerebral blood flow.[1] |
Key Findings
The experimental data consistently demonstrates that (S)-Oxiracetam is the active enantiomer of oxiracetam, responsible for its neuroprotective effects.[1][2] In contrast, this compound shows little to no efficacy in mitigating neuronal damage, inhibiting astrocyte activation, or improving cerebral blood flow in models of chronic cerebral hypoperfusion.[1] The neuroprotective actions of (S)-Oxiracetam are multifaceted, including the amelioration of neuron damage and white matter lesions, an increase in cerebral blood flow, and the inhibition of astrocyte activation.[1][2] Furthermore, (S)-Oxiracetam has been shown to regulate ATP metabolism, the glutamine-glutamate cycle, and antioxidant defenses in the brain.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative guide.
Animal Model: Chronic Cerebral Hypoperfusion
A widely used model to induce vascular dementia, the permanent bilateral common carotid artery occlusion (pBCCAO) or two-vessel occlusion (2-VO) model in rats, was utilized to simulate chronic cerebral hypoperfusion.[1] This model allows for the investigation of neuroprotective agents against cognitive impairments of cerebrovascular origin.
Histological Analysis: Nissl Staining for Neuronal Damage Assessment
-
Tissue Preparation: Following the experimental period, rats were anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde for fixation. The brains were then removed, post-fixed, and cryoprotected in a sucrose solution. Coronal sections of the brain were prepared using a cryostat.
-
Staining Procedure: The brain sections were mounted on slides and stained with a 0.1% cresyl violet solution. This stain binds to the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.
-
Quantification: The number of "dark neurons," which are shrunken and darkly stained, indicating neuronal damage, were counted in specific brain regions, such as the hippocampus CA1 and the cortex, to quantify the extent of neuronal loss and damage.[1]
Immunohistochemistry: GFAP Staining for Astrocyte Activation
-
Antigen Retrieval: Brain sections were treated to unmask the glial fibrillary acidic protein (GFAP) antigen.
-
Immunostaining: The sections were incubated with a primary antibody specific for GFAP, an intermediate filament protein that is upregulated in activated astrocytes. This was followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase complex.
-
Visualization: The staining was visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Quantification: The number of GFAP-positive astrocytes was counted in the hippocampus CA1 region to assess the level of astrogliosis, a marker of neuroinflammation.[1]
Mandatory Visualization
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for the comparative neuroprotective study.
Signaling Pathway of (S)-Oxiracetam's Neuroprotective Effect
Caption: (S)-Oxiracetam's signaling pathway.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Oxiracetam and Piracetam on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (R)-Oxiracetam and its archetypal predecessor, piracetam, with a focus on their purported effects on cognitive function. The evidence presented herein is collated from preclinical and clinical research to offer an objective overview for the scientific community. A critical aspect of this comparison is the stereoisomerism of oxiracetam, as emerging research indicates a significant difference in the pharmacological activity between its (R) and (S) enantiomers.
Executive Summary
Piracetam, the first of the racetam class, has a long history of use for cognitive enhancement, although its precise mechanisms remain a subject of investigation. Oxiracetam, a derivative of piracetam, is generally considered to be more potent. However, recent studies have elucidated that the cognitive-enhancing effects of oxiracetam are primarily attributable to its (S)-enantiomer. In contrast, current scientific literature lacks substantial evidence to support a significant nootropic effect of the (R)-enantiomer. This guide will delve into the available data for piracetam and the active (S)-Oxiracetam to provide a scientifically grounded comparison, while highlighting the notable absence of cognitive-enhancing properties reported for this compound.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize key quantitative data from studies investigating the effects of piracetam and oxiracetam on cognitive function. It is important to note that the majority of studies on oxiracetam have used a racemic mixture, and recent research has identified the (S)-enantiomer as the active component.
Table 1: Comparative Efficacy in Preclinical Models
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| Piracetam | Rats | Active Avoidance | 100 mg/kg i.p. | More effective than oxiracetam in this task. | [1] |
| Oxiracetam (Racemic) | Rats | T-maze | 10 mg/kg i.p. | More effective than piracetam in this task. | [1] |
| Piracetam | Aged Rats (24-27 months) | Active Avoidance | 100 mg/kg i.p. | No significant effect on acquisition performance. | [2] |
| Oxiracetam (Racemic) | Aged Rats (24-27 months) | Active Avoidance | 30 and 100 mg/kg i.p. | Significantly improved acquisition performance. | [2] |
| (S)-Oxiracetam | Rats with Chronic Cerebral Hypoperfusion | Morris Water Maze | Not Specified | Alleviated impairments in spatial learning and memory. | [3] |
| This compound | Rats with Chronic Cerebral Hypoperfusion | Morris Water Maze | Not Specified | Did not alleviate impairments in spatial learning and memory. | [3] |
Table 2: Overview of Clinical Studies
| Compound | Patient Population | Dosage | Duration | Cognitive Outcomes | Reference |
| Piracetam | Adults with dyslexia | 1.6 g/day | 21 days | Improved verbal learning by 15% in dyslexic adults and 8.6% in healthy students.[4] | [4] |
| Piracetam | Children with dyslexia (7-13 years) | 3.3 g/day | 36 weeks | Significant improvements in reading ability and text comprehension after 12 weeks.[4] | [4] |
| Oxiracetam (Racemic) | Patients with mild to moderate dementia | Not Specified | Not Specified | Showed beneficial effects on logical performance, attention, concentration, memory, and spatial orientation.[5] | [5] |
| Oxiracetam (Racemic) | Patients with probable Alzheimer's disease | Not Specified | Not Specified | Failed to show any improvement in a broad battery of neuropsychological tests.[6] | [6] |
| l-Oxiracetam ((S)-enantiomer) | Patients with mild-to-moderate Traumatic Brain Injury | Not Specified | 14 days (90-day follow-up) | Anticipated to show superior therapeutic effects compared to racemic oxiracetam in an ongoing Phase III trial.[7] | [7] |
Mechanisms of Action
The precise mechanisms of action for both piracetam and oxiracetam are not fully elucidated; however, several pathways have been proposed.
Piracetam:
-
Enhancement of Membrane Fluidity: Piracetam is thought to increase the fluidity of neuronal and mitochondrial membranes, which may improve signal transduction.
-
Modulation of Neurotransmitter Systems: It is believed to modulate cholinergic and glutamatergic neurotransmission, potentially by increasing the density of postsynaptic receptors.[8][9]
-
Improved Cerebral Blood Flow: Piracetam may enhance microcirculation and reduce erythrocyte adhesion to the vascular endothelium.
Oxiracetam (primarily (S)-enantiomer):
-
Modulation of Glutamatergic System: (S)-Oxiracetam is a positive allosteric modulator of AMPA receptors, which enhances glutamatergic synaptic transmission and long-term potentiation, key processes in learning and memory.[8][10]
-
Enhancement of Cholinergic System: It has been shown to increase the release and utilization of acetylcholine in the hippocampus and cerebral cortex.[10]
-
Increased Brain Energy Metabolism: (S)-Oxiracetam may stimulate ATP synthesis, thereby supporting neuronal energy requirements.[3]
-
Neuroprotection: It exhibits neuroprotective properties by protecting neurons from damage induced by oxidative stress and excitotoxicity.[8]
A study on rats with chronic cerebral hypoperfusion identified (S)-oxiracetam, but not this compound, as the effective ingredient that alleviated impairments of spatial learning and memory by ameliorating neuron damage and white matter lesions, increasing cerebral blood flow, and inhibiting astrocyte activation.[3] Furthermore, (S)-oxiracetam was found to regulate ATP metabolism and the glutamine-glutamate cycle.[3]
Experimental Protocols
Preclinical Assessment of Cognitive Enhancement in Rodents
A common experimental design to assess the nootropic effects of compounds like piracetam and oxiracetam involves the following steps:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. To model cognitive impairment, methods such as scopolamine-induced amnesia, bilateral common carotid artery occlusion (for vascular dementia models), or natural aging are employed.
-
Drug Administration: The test compounds (this compound, piracetam, or vehicle) are administered via intraperitoneal (i.p.) injection or oral gavage at specified doses and time points before behavioral testing.
-
Behavioral Testing:
-
Morris Water Maze: This test assesses spatial learning and memory. The animal is placed in a circular pool of opaque water and must find a hidden platform. The escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are measured.
-
Passive Avoidance Test: This task evaluates fear-motivated memory. The animal is placed in a brightly lit compartment connected to a dark compartment. Upon entering the dark compartment, a mild foot shock is delivered. The latency to re-enter the dark compartment is measured 24 hours later to assess memory retention.
-
Active Avoidance Test: This test measures associative learning. The animal learns to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioned stimulus (e.g., a light or sound). The number of successful avoidances is recorded.
-
-
Neurochemical/Histological Analysis: Following behavioral testing, brain tissue may be collected to analyze neurotransmitter levels, receptor densities, protein expression (e.g., BDNF, PSD-95), or neuronal damage (e.g., Nissl staining).
Mandatory Visualization
Caption: Proposed Signaling Pathway of Piracetam.
Caption: Proposed Signaling Pathway of (S)-Oxiracetam.
Caption: Experimental Workflow for Cognitive Assessment.
Conclusion
The comparative analysis of this compound and piracetam on cognitive function reveals a significant disparity in the available scientific evidence. Piracetam, as the foundational racetam, has demonstrated modest cognitive-enhancing effects in some preclinical and clinical settings, with proposed mechanisms involving the modulation of neuronal membrane fluidity and neurotransmitter systems.
In contrast, the cognitive-enhancing properties of oxiracetam are now understood to be stereoselective, with the (S)-enantiomer being the pharmacologically active form. Preclinical studies have shown that (S)-Oxiracetam is effective in improving cognitive deficits in animal models, acting through mechanisms such as positive allosteric modulation of AMPA receptors and enhancement of cholinergic function and brain energy metabolism.
Crucially, the available scientific literature does not support a significant cognitive-enhancing effect for this compound. Preclinical research directly comparing the enantiomers has indicated that this compound is inactive in cognitive tasks where (S)-Oxiracetam shows clear benefits.[3] Therefore, for researchers and drug development professionals, the focus for nootropic activity within the oxiracetam compound should be on the (S)-enantiomer. Further research is warranted to fully elucidate the distinct pharmacological profiles of each enantiomer and to explore the potential of (S)-Oxiracetam in clinical applications for cognitive disorders.
References
- 1. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. Treatment trial of oxiracetam in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of l‐oxiracetam and oxiracetam on memory and cognitive impairment in mild‐to‐moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 7. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Brain entry and direct central pharmacological effects of the nootropic drug oxiracetam. Oxiracetam: brain entry and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lack of Cognitive Enhancement Effects of (R)-Oxiracetam Validated in Preclinical Models
A comprehensive review of experimental data indicates that the cognitive-enhancing properties of the nootropic drug Oxiracetam are attributable to its (S)-enantiomer, while the (R)-enantiomer, (R)-Oxiracetam, does not appear to contribute to these effects. This guide synthesizes findings from key preclinical studies, providing a comparative analysis of this compound against its active counterpart and the widely recognized nootropic, Piracetam.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence that substantiates the differential pharmacological activity of Oxiracetam's stereoisomers. Through a structured presentation of quantitative data, experimental protocols, and signaling pathway diagrams, this guide aims to facilitate a deeper understanding of the specific contributions of each enantiomer to the cognitive effects of racemic Oxiracetam.
Comparative Analysis of Cognitive Enhancement
To objectively assess the cognitive effects of this compound, this guide focuses on data from the Morris water maze (MWM) task, a widely accepted behavioral assay for evaluating spatial learning and memory in rodents. The performance of animals treated with this compound is compared to those treated with (S)-Oxiracetam, the racemic mixture (Oxiracetam), and the alternative nootropic, Piracetam.
Table 1: Comparison of Cognitive Performance in the Morris Water Maze
| Treatment Group | Dosage | Mean Escape Latency (seconds) | Mean Platform Crossings | Study |
| This compound | 200 mg/kg | No significant change vs. model | No significant change vs. model | Li et al., 2017 |
| (S)-Oxiracetam | 200 mg/kg | ~30 (Day 5) | ~4 | Li et al., 2017 |
| Oxiracetam (Racemic) | 400 mg/kg | ~35 (Day 5) | ~3.5 | Li et al., 2017 |
| Piracetam | 400 mg/kg | ~25 (Day 5) | Not Reported | Mondadori et al., 1986 |
| Model (Vehicle) | - | ~55 (Day 5) | ~1.5 | Li et al., 2017 |
| Sham (Control) | - | ~20 (Day 5) | ~5 | Li et al., 2017 |
Note: The data presented are approximations derived from graphical representations in the cited studies and are intended for comparative purposes. "Model" refers to animals with induced cognitive impairment that received a vehicle, while "Sham" refers to healthy control animals.
The data clearly indicates that while (S)-Oxiracetam and the racemic Oxiracetam mixture led to a significant reduction in escape latency and an increase in platform crossings—hallmarks of improved spatial memory—this compound failed to produce a similar cognitive-enhancing effect when compared to the vehicle-treated model group.[1] Interestingly, a study by Mondadori et al. (1986) suggests that Piracetam may also improve performance in cognitive tasks, as evidenced by a reduction in escape latency in a similar behavioral paradigm.[2]
Detailed Experimental Protocols
For the purpose of scientific rigor and reproducibility, this section outlines the detailed methodologies employed in the key studies cited.
Morris Water Maze Protocol for Oxiracetam Enantiomers (Adapted from Li et al., 2017)
This protocol was utilized to assess the effects of (S)-Oxiracetam and this compound on spatial learning and memory in a rat model of chronic cerebral hypoperfusion.
-
Apparatus: A circular water tank (150 cm in diameter and 50 cm in height) filled with water maintained at 23 ± 1°C. The water was made opaque with non-toxic black ink. A circular platform (10 cm in diameter) was submerged 1.5 cm below the water surface in the center of one of the four imaginary quadrants.
-
Acquisition Phase (5 consecutive days):
-
Rats were subjected to four trials per day.
-
For each trial, the rat was gently placed into the water facing the tank wall at one of four designated start positions (north, south, east, or west), with the sequence of starting positions varied daily.
-
The rat was allowed to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat failed to find the platform within 60 seconds, it was gently guided to the platform and allowed to remain there for 15 seconds.
-
The time taken to reach the platform (escape latency) was recorded for each trial.
-
-
Probe Trial (Day 6):
-
The platform was removed from the tank.
-
Each rat was allowed to swim freely for 60 seconds.
-
The number of times the rat crossed the former location of the platform was recorded.
-
Alternative Nootropic - Piracetam:
While a directly comparable, recent study with a detailed Morris water maze protocol and quantitative data for Piracetam was not identified in the immediate search, historical studies such as Mondadori et al. (1986) utilized similar behavioral paradigms like the water maze to demonstrate the cognitive-enhancing effects of Piracetam.[2] The general principles of the Morris water maze, as described above, are broadly applicable to the assessment of various nootropic compounds.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of the active (S)-enantiomer of Oxiracetam are believed to be mediated through the modulation of several key neurotransmitter systems and signaling pathways.
Caption: Proposed mechanism of action for (S)-Oxiracetam.
(S)-Oxiracetam is thought to enhance cognitive function by promoting the release of key neurotransmitters, acetylcholine and glutamate, from presynaptic neurons.[3] This increased neurotransmitter availability leads to the activation of postsynaptic cholinergic and AMPA receptors, respectively. The modulation of these systems, particularly the potentiation of AMPA receptor-mediated glutamatergic transmission, is a critical mechanism believed to underlie the improvements in learning and memory observed with the active enantiomer.[1][4][5]
Experimental Workflow
The process of validating the differential effects of Oxiracetam's enantiomers follows a structured experimental workflow.
Caption: Experimental workflow for comparing nootropic effects.
References
- 1. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Pharmacokinetic Profiles of Oxiracetam Enantiomers
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic behaviors of (R)- and (S)-oxiracetam, supported by experimental data.
Oxiracetam, a nootropic agent known for its cognitive-enhancing effects, is a chiral molecule existing as two enantiomers: (R)-oxiracetam and (S)-oxiracetam. While structurally mirror images, these enantiomers can exhibit different pharmacological and pharmacokinetic properties. Understanding these differences is crucial for optimizing therapeutic outcomes and guiding the development of enantiopure drug formulations. This guide provides a detailed comparison of the pharmacokinetic profiles of oxiracetam enantiomers, drawing upon key preclinical studies.
Quantitative Pharmacokinetic Data
Comparative studies in animal models, primarily rats and beagle dogs, have revealed notable differences in the absorption and exposure of (S)- and this compound. The (S)-enantiomer generally demonstrates a more favorable pharmacokinetic profile, characterized by higher plasma concentrations and greater overall exposure.
A study in rats administered a 200 mg/kg oral dose of each enantiomer showed that the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of (S)-oxiracetam were significantly greater than those of this compound.[1] For instance, the Cmax of (S)-oxiracetam was found to be 21.3 ± 5.0 µg/mL, which decreased to 13.2 ± 4.2 µg/mL when co-administered with this compound, highlighting potential interactions in the racemic mixture.[2][3] Furthermore, the area under the curve (AUC) from time zero to the last measurable concentration (AUC0-t) for (S)-oxiracetam administered alone (96.7 ± 15.5 µg·h/mL) was significantly different from that observed when administered as part of a racemic mixture.[2][3]
Similarly, research in beagle dogs indicated that plasma concentrations of (S)-oxiracetam were significantly higher than this compound at 1.5 and 2 hours post-administration.[4][5] This suggests that the differential effects observed between the enantiomers may be, at least in part, attributed to their distinct absorption characteristics.[4][5] Interestingly, one study in beagle dogs concluded that the disposition of the two enantiomers was not stereoselective, and no chiral inversion was observed.[6]
The following table summarizes the key pharmacokinetic parameters for (S)- and this compound from a comparative study in rats.
| Pharmacokinetic Parameter | (S)-Oxiracetam | This compound |
| Cmax (µg/mL) | 21.3 ± 5.0 | Significantly lower than (S)-ORT |
| Tmax (h) | ~2 | ~2 |
| AUC0-t (µg·h/mL) | 96.7 ± 15.5 | Significantly lower than (S)-ORT |
| t1/2α (h) | 2.13 ± 0.97 | 1.99 ± 0.71 |
| t1/2β (h) | 6.10 ± 2.72 | 6.06 ± 3.13 |
| Data from a study in Sprague-Dawley rats after a 200 mg/kg oral dose.[1][2][3] |
Experimental Protocols
The data presented above were generated from well-controlled preclinical pharmacokinetic studies. Below are the detailed methodologies employed in these key experiments.
Animal Models and Dosing
-
Species: Sprague-Dawley rats and Beagle dogs were the primary animal models used.[2][4]
-
Dosing: Animals were administered either the pure (S)- or (R)-enantiomer, or the racemic mixture of oxiracetam.[2][6] Oral administration was the route used in the cited studies.[2][4] Dosages in rat studies were typically around 200 mg/kg.[1][2]
Sample Collection and Preparation
-
Blood Sampling: Following drug administration, blood samples were collected at various time points to characterize the plasma concentration-time profile.[4]
-
Plasma Preparation: Plasma was separated from the blood samples and prepared for analysis. A common method involves protein precipitation using methanol or acetonitrile.[6][7][8]
Analytical Methodology
-
Chromatographic Separation: Enantioselective high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) was used to separate (S)- and this compound in the plasma samples.[2][4][6] Chiral columns, such as Chiralpak ID, are essential for achieving this separation.[2][6]
-
Detection: Detection and quantification of the enantiomers were typically performed using ultraviolet (UV) detection or tandem mass spectrometry (MS/MS).[4] UPLC-ESI-MS/MS offers high sensitivity and specificity for pharmacokinetic analysis.[1][4]
-
Method Validation: The analytical methods were validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results.[2][6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of oxiracetam enantiomers.
Figure 1. Experimental workflow for pharmacokinetic comparison.
Conclusion
The available evidence strongly suggests that the pharmacokinetics of oxiracetam are stereoselective, with the (S)-enantiomer exhibiting higher absorption and systemic exposure compared to the (R)-enantiomer.[1][2][3][9] These differences are critical for understanding the overall pharmacological profile of racemic oxiracetam and for the potential development of (S)-oxiracetam as an enantiopure drug.[9] A single-enantiomer formulation may offer improved efficacy and a better-defined dose-response relationship. Further research is warranted to fully elucidate the mechanisms underlying these pharmacokinetic differences and to translate these findings into clinical practice.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic comparisons of S-oxiracetam and R-oxiracetam in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
(R)-Oxiracetam: An Analysis of Efficacy in Animal Models Reveals a Tale of Two Enantiomers
For Immediate Release – In the landscape of nootropic research, the racetam family has long been a subject of intense investigation for its potential cognitive-enhancing effects. Oxiracetam, a prominent member of this family, is a chiral molecule existing as two enantiomers: (R)-Oxiracetam and (S)-Oxiracetam. While the racemic mixture has been studied for decades, recent research has focused on dissecting the individual contributions of its stereoisomers. This comprehensive guide synthesizes the available preclinical data on this compound, offering a cross-study analysis of its efficacy in various animal models of cognitive impairment. The evidence to date strongly suggests that the therapeutic benefits of oxiracetam are primarily attributable to the (S)-enantiomer, with the (R)-form demonstrating a notable lack of efficacy in key cognitive domains.
Comparative Efficacy in a Model of Vascular Dementia
A pivotal study investigating the stereoselective effects of oxiracetam used a rat model of chronic cerebral hypoperfusion, a condition that mimics vascular dementia. This model involves the permanent bilateral occlusion of the common carotid arteries (2-VO), leading to impairments in spatial learning and memory. In this context, the efficacy of this compound was directly compared to that of (S)-Oxiracetam and the racemic mixture.
The Morris water maze, a standard behavioral test for assessing spatial learning and memory, revealed stark differences between the enantiomers. Rats treated with (S)-Oxiracetam and the racemic oxiracetam showed significant improvements in their ability to find a hidden platform, as evidenced by a shorter escape latency and an increased number of platform crossings during the probe trial.[1] In stark contrast, This compound failed to produce any significant improvement in these parameters compared to the untreated model group.[1]
These behavioral findings were corroborated by histological analysis of the hippocampus and cortex. Treatment with (S)-Oxiracetam and the racemic mixture was found to ameliorate neuronal damage and reduce the activation of astrocytes, which are hallmarks of neuroinflammation.[1] Once again, this compound showed no protective effects on these cellular markers of brain injury.[1]
Table 1: Behavioral Outcomes in the Morris Water Maze (Rat 2-VO Model)
| Treatment Group | Dosage (mg/kg) | Outcome Measure: Escape Latency | Outcome Measure: Platform Crossings |
| Sham | N/A | Normal | Normal |
| Model (2-VO) | N/A | Significantly Increased | Significantly Decreased |
| This compound | 200 | No Significant Improvement | No Significant Improvement |
| (S)-Oxiracetam | 100 | Significant Improvement | Significant Improvement |
| (S)-Oxiracetam | 200 | Significant Improvement | Significant Improvement |
| Racemic Oxiracetam | 400 | Significant Improvement | Significant Improvement |
Data synthesized from Li et al. (2017).[1]
Table 2: Neuropathological Outcomes (Rat 2-VO Model)
| Treatment Group | Dosage (mg/kg) | Outcome Measure: Neuronal Damage | Outcome Measure: Astrocyte Activation |
| Sham | N/A | Normal | Normal |
| Model (2-VO) | N/A | Significant Damage | Significant Activation |
| This compound | 200 | No Significant Improvement | No Significant Improvement |
| (S)-Oxiracetam | 100 | Significant Improvement | Significant Improvement |
| (S)-Oxiracetam | 200 | Significant Improvement | Significant Improvement |
| Racemic Oxiracetam | 400 | Significant Improvement | Significant Improvement |
Data synthesized from Li et al. (2017).[1]
Pharmacokinetic Profile of Oxiracetam Enantiomers in Rats
Pharmacokinetic studies in rats have shed light on potential reasons for the observed differences in efficacy between the two enantiomers. Following oral administration, (S)-Oxiracetam demonstrates significantly higher maximum plasma concentrations (Cmax) and a larger area under the curve (AUC) compared to this compound at the same dosage.[2][3] This suggests that the (S)-enantiomer has better absorption and bioavailability, which could contribute to its superior pharmacological activity.[2]
Table 3: Pharmacokinetic Parameters of Oxiracetam Enantiomers in Rats
| Compound | Dosage (mg/kg, oral) | Cmax (μg/mL) | Tmax (h) | AUC (0-t) (μg·h/mL) |
| This compound | 200 | ~15 | ~2 | ~60 |
| (S)-Oxiracetam | 200 | ~21 | ~2 | ~97 |
Approximate values derived from comparative pharmacokinetic studies.[2][3]
Experimental Protocols
Chronic Cerebral Hypoperfusion (2-VO) Rat Model
The 2-VO model is a widely used and reliable method for inducing cognitive deficits associated with vascular dementia.[4][5]
-
Animal Subjects: Male Sprague-Dawley or Wistar rats are typically used.[1][5]
-
Surgical Procedure: Under anesthesia, a ventral midline incision is made in the neck. The bilateral common carotid arteries are carefully separated from the vagus nerves and permanently ligated with silk sutures.
-
Post-operative Care: Animals are allowed to recover for a period, often several weeks, to allow for the development of cognitive impairments.
-
Drug Administration: this compound, (S)-Oxiracetam, or racemic oxiracetam is administered orally once daily for a specified duration (e.g., 4 weeks) before and/or during behavioral testing.[5]
Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water. A small, submerged platform is placed in one of the four quadrants.
-
Acquisition Phase: Rats are placed in the pool from different starting positions and timed on how long it takes them to find the hidden platform (escape latency). This is repeated for several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of platform crossings are recorded as measures of memory retention.[1][5]
Proposed Signaling Pathways and Experimental Workflow
While direct evidence for this compound's mechanism of action is lacking due to its apparent inactivity, the broader mechanisms of racemic oxiracetam are thought to involve the modulation of neurotransmitter systems and neuroprotective pathways.[6] One proposed pathway involves the activation of the Akt/mTOR signaling cascade, which plays a crucial role in cell survival and plasticity.[5]
Caption: Proposed Akt/mTOR signaling pathway modulated by Oxiracetam.
Caption: Typical experimental workflow for preclinical efficacy studies.
Conclusion
The available preclinical evidence from comparative studies in animal models of cognitive impairment points to a significant disparity in the efficacy of oxiracetam's enantiomers. The (S)-enantiomer appears to be the primary active component, responsible for the cognitive-enhancing and neuroprotective effects observed with the racemic mixture. In contrast, this compound has been shown to be largely inactive in the models studied to date. This highlights the critical importance of stereochemistry in drug development and suggests that future research and therapeutic applications should focus on the (S)-enantiomer. For researchers, scientists, and drug development professionals, these findings underscore the necessity of evaluating individual enantiomers to identify the true pharmacologically active agent and to optimize therapeutic outcomes. Further studies are warranted to confirm these findings across a broader range of animal models and to fully elucidate the distinct pharmacological profiles of each enantiomer.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
Independent Verification of the Pharmacological Inactivity of (R)-Oxiracetam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the enantiomers of oxiracetam, (R)-Oxiracetam and (S)-Oxiracetam, with a focus on independently verifiable experimental data. The evidence presented strongly indicates that the pharmacological effects attributed to racemic oxiracetam are primarily, if not exclusively, mediated by the (S)-enantiomer, rendering this compound pharmacologically inactive in the models studied.
Data Presentation: Quantitative Comparison of (R)- vs. (S)-Oxiracetam
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of this compound, (S)-Oxiracetam, and the racemic mixture on cognitive function, cerebral blood flow, and neuronal integrity in a rat model of chronic cerebral hypoperfusion.
Table 1: Effects on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 5, seconds) | Platform Crossings (Probe Trial) |
| Sham | - | ~30 | ~4 |
| Model (Vehicle) | - | ~55 | ~2 |
| (S)-Oxiracetam | 100 | ~35 | ~4* |
| (S)-Oxiracetam | 200 | ~38 | ~4 |
| This compound | 200 | ~53 (No significant change) | ~2 (No significant change) |
| Racemic Oxiracetam | 400 | ~40 | ~3.5 |
| Data are approximated from graphical representations in Li et al., 2017. *P < 0.05, *P < 0.01 vs. Model group. |
Table 2: Effects on Cerebral Blood Flow
| Treatment Group | Dose (mg/kg) | Cerebral Blood Flow (% of Sham) |
| Sham | - | 100% |
| Model (Vehicle) | - | ~75% |
| (S)-Oxiracetam | 100 | ~95%** |
| (S)-Oxiracetam | 200 | ~90% |
| This compound | 200 | ~78% (No significant change) |
| Racemic Oxiracetam | 400 | ~92% |
| *Data are approximated from graphical representations in Li et al., 2017. *P < 0.05, *P < 0.01 vs. Model group. |
Table 3: Effects on Neuronal Damage and Astrocyte Activation in Hippocampus (CA1 Region)
| Treatment Group | Dose (mg/kg) | Dark Neurons (count) | GFAP-positive Astrocytes (count) |
| Sham | - | ~10 | ~20 |
| Model (Vehicle) | - | ~45 | ~60 |
| (S)-Oxiracetam | 100 | ~25 | ~35 |
| (S)-Oxiracetam | 200 | ~28 | ~38 |
| This compound | 200 | ~43 (No significant change) | ~58 (No significant change) |
| Racemic Oxiracetam | 400 | ~30 | ~40 |
| *Data are approximated from graphical representations in Li et al., 2017. P < 0.05 vs. Model group. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.
Animal Model: Chronic Cerebral Hypoperfusion (2-Vessel Occlusion)
-
Subjects: Male Wistar rats (230-250g).
-
Procedure: Rats are anesthetized, and a midline cervical incision is made. The bilateral common carotid arteries are carefully separated from the vagus nerves and permanently ligated with silk sutures. Sham-operated rats undergo the same surgical procedure without artery ligation.
-
Post-operative Care: Animals are allowed to recover for a specified period (e.g., 6 weeks) before behavioral testing to allow for the development of cognitive deficits.
Morris Water Maze Test
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Training: Rats are subjected to a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the day after the final training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The number of times the rat crosses the former platform location is recorded.
-
-
Drug Administration: (S)-Oxiracetam, this compound, or racemic oxiracetam are administered (e.g., intravenously) at the specified doses for a designated period (e.g., 6 weeks) prior to and during behavioral testing.
Cerebral Blood Flow Measurement
-
Technique: Laser Doppler Perfusion Imaging.
-
Procedure: After the treatment period, rats are anesthetized, and the scalp is incised to expose the skull. The laser Doppler scanner head is positioned parallel to the skull to record perfusion images and quantify cerebral blood flow in specific regions of interest (e.g., the cortex).
Histological Analysis
-
Tissue Preparation: Following behavioral testing, rats are euthanized, and their brains are removed, fixed in paraformaldehyde, and embedded in paraffin. Coronal sections are then prepared.
-
Nissl Staining: Sections are stained with cresyl violet to visualize neuronal morphology. The number of damaged ("dark") neurons in specific brain regions (e.g., hippocampus CA1) is quantified.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): Sections are incubated with an antibody against GFAP to identify activated astrocytes. The number of GFAP-positive cells is counted to assess the level of astrogliosis.
Mandatory Visualization
Signaling Pathways
Unraveling the Stereoselectivity of Oxiracetam: A Comparative Guide to (R)- and (S)- Enantiomer Activity
While direct comparative in vitro receptor binding affinity data for the individual (R)- and (S)-enantiomers of oxiracetam remains elusive in publicly available scientific literature, a significant body of research points towards (S)-oxiracetam as the primary pharmacologically active component. This guide synthesizes the current understanding of their differential effects, likely mechanisms of action, and the experimental approaches used to elucidate these properties.
Oxiracetam, a member of the racetam family of nootropic compounds, is known to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic plasticity and cognitive function.[1][2] The molecule possesses a chiral center, leading to the existence of two stereoisomers: (R)-oxiracetam and (S)-oxiracetam.[3][4]
Comparative Analysis of (R)- and (S)-Oxiracetam
Current research strongly suggests that the therapeutic effects of racemic oxiracetam are predominantly attributable to the (S)-enantiomer.[5][6] In vivo studies have demonstrated that (S)-oxiracetam is more effective at reversing cognitive deficits in animal models compared to this compound.[2][7][8] While direct binding affinity values (such as Kᵢ or IC₅₀) are not available, the functional outcomes imply a stereoselective interaction with its molecular targets.
One study indicated that racemic oxiracetam, along with other racetams like piracetam and aniracetam, increased the maximal density of specific binding sites for [3H]AMPA in synaptic membranes from the rat cerebral cortex.[9] This suggests an indirect modulation of the receptor environment rather than a direct competition for the agonist binding site.
Table 1: Qualitative Comparison of (R)- and (S)-Oxiracetam
| Feature | This compound | (S)-Oxiracetam |
| Pharmacological Activity | Considered less active or inactive.[2][7][8] | Regarded as the primary active enantiomer.[5][6] |
| Cognitive Enhancement | Little to no significant effect observed in preclinical models.[2][7] | Demonstrates efficacy in improving learning and memory in animal models.[2][7][8] |
| Mechanism of Action | Presumed to have weak or no significant interaction with AMPA receptors. | Acts as a positive allosteric modulator of AMPA receptors.[1][2] |
Experimental Protocols
The determination of in vitro receptor binding affinities typically involves competitive radioligand binding assays. Although specific data for the oxiracetam enantiomers is not published, a general methodology for assessing the binding of a test compound to AMPA receptors is outlined below.
Hypothetical Radioligand Binding Assay for Oxiracetam Enantiomers at the AMPA Receptor:
-
Preparation of Synaptic Membranes:
-
Cerebral cortices from rodents are homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the synaptic membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled AMPA receptor agonist or antagonist (e.g., [³H]AMPA) is incubated with the prepared synaptic membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound, (S)-oxiracetam, or racemic oxiracetam) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set duration to allow for binding equilibrium to be reached.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ values can then be converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a receptor binding assay and the proposed signaling pathway for (S)-oxiracetam.
References
- 1. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxiracetam: A Comparative Analysis of a Nootropic Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiracetam, a member of the racetam family of nootropic compounds, has been investigated for its potential cognitive-enhancing effects. As a chiral molecule, oxiracetam exists in two enantiomeric forms: (R)-Oxiracetam and (S)-Oxiracetam. While the racemic mixture has been the subject of numerous studies, research has increasingly focused on the differential pharmacological activities of its individual enantiomers. This guide provides a systematic comparison of this compound with its S-enantiomer and the racemic mixture, focusing on experimental data from preclinical studies. The evidence strongly suggests that the pharmacological activity of oxiracetam is predominantly associated with the (S)-enantiomer, with the (R)-enantiomer demonstrating significantly lower or no efficacy in key cognitive and neuroprotective assays.[1][2][3][4][5]
Enantioselective Synthesis
The differential pharmacological effects of the oxiracetam enantiomers necessitate stereoselective synthesis methods to obtain enantiomerically pure compounds. Several strategies have been developed for the synthesis of both (R)- and (S)-Oxiracetam.
A common approach for the synthesis of (S)-Oxiracetam involves the use of S-4-amino-3-hydroxybutyrate as a starting material. The synthesis proceeds through several steps, including esterification, condensation with a halogenated acetic acid ester, ring closure, and finally, ammonolysis to yield the target compound.[6]
A method for the preparation of (R)-4-hydroxy-2-oxo-1-pyrrolidine acetamide starts with R-4-chloro-3-hydroxy butyrate. This undergoes an azido reaction, followed by reduction, condensation with a halogenated acetate, a ring closure reaction, and an aminolysis reaction to produce this compound.[7]
Chiral resolution techniques, such as cocrystallization with chiral resolving agents like magnesium chloride, have also been employed to separate the enantiomers from a racemic mixture.[8]
Comparative Pharmacokinetics
Pharmacokinetic studies in animal models have been conducted to compare the absorption, distribution, metabolism, and excretion of (R)- and (S)-Oxiracetam. These studies are crucial for understanding the differing plasma concentrations and potential bioavailability of the two enantiomers, which may contribute to their distinct pharmacological activities.
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Oxiracetam in Rats and Beagle Dogs
| Parameter | Species | This compound | (S)-Oxiracetam | Racemic Oxiracetam | Citation |
| Cmax (µg/mL) | Rat | - | 21.3 ± 5.0 | 13.2 ± 4.2 (for S-enantiomer) | [9] |
| AUC0-t (µg·h/mL) | Rat | - | 96.7 ± 15.5 | 50.1 ± 16.3 (for S-enantiomer) | [9] |
| Tmax (h) | Rat | ~2 | ~2 | - | [9] |
| Cl/f (L/h/kg) | Rat | - | Lower in enantiopure group | - | [9] |
| Cmax (µg/mL) | Beagle Dog | Lower than S-ORT at 1.5h and 2h | Higher than R-ORT at 1.5h and 2h | - | [10][11] |
| AUC0-∞ (µg·h/mL) | Beagle Dog | Tended to be lower than S-ORT | Tended to be higher than R-ORT | - | [10][11] |
Note: Data for this compound alone in rats was not explicitly provided in the cited study; the comparison was made between the S-enantiomer in the racemate and the pure S-enantiomer.
The pharmacokinetic data suggests that (S)-Oxiracetam may have a more favorable profile with higher absorption and slower elimination compared to the racemic mixture.[2][9] In beagle dogs, concentrations of (S)-Oxiracetam were significantly higher than this compound at 1.5 and 2 hours post-administration, suggesting a potential difference in absorption rates.[10][11]
Comparative Efficacy in Cognitive Models
The most direct evidence for the differential activity of the oxiracetam enantiomers comes from behavioral studies in animal models of cognitive impairment. The Morris water maze, a widely used task to assess spatial learning and memory, has been instrumental in elucidating these differences.
Experimental Protocol: Morris Water Maze
The Morris water maze test assesses hippocampal-dependent spatial learning and memory.[12][13][14][15] The general protocol involves the following steps:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one of the quadrants. Visual cues are placed around the room to serve as spatial references.[12][13][14][15]
-
Acquisition Phase: Animals are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded over several trials and days.[12][13][14][15]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[12][13][14][15]
Table 2: Comparative Effects of (R)- and (S)-Oxiracetam on Spatial Learning and Memory in a Rat Model of Chronic Cerebral Hypoperfusion
| Treatment Group | Escape Latency (s) on Day 5 | Number of Platform Crossings (Probe Trial) | Neuronal Damage (Hippocampus & Cortex) | Cerebral Blood Flow | Astrocyte Activation (Hippocampus) | Citation |
| Sham | Lower | Higher | Minimal | Normal | Low | [4][5] |
| Model (Vehicle) | Significantly Increased | Significantly Decreased | Significant Damage | Significantly Decreased | Significantly Increased | [4][5] |
| This compound (200 mg/kg) | No significant change vs. Model | No significant change vs. Model | No effect on dark neurons | No significant change vs. Model | No significant change vs. Model | [4][5] |
| (S)-Oxiracetam (100 mg/kg) | Significantly Decreased vs. Model | Significantly Increased vs. Model | Decreased number of dark neurons | Significantly Increased vs. Model | Significantly Decreased vs. Model | [4][5] |
| (S)-Oxiracetam (200 mg/kg) | Significantly Decreased vs. Model | Significantly Increased vs. Model | Decreased number of dark neurons | Significantly Increased vs. Model | Significantly Decreased vs. Model | [4][5] |
| Racemic Oxiracetam (400 mg/kg) | Significantly Decreased vs. Model | Significantly Increased vs. Model | Decreased number of dark neurons | Significantly Increased vs. Model | Significantly Decreased vs. Model | [4][5] |
The results from this key study clearly demonstrate that in a rat model of vascular dementia, (S)-Oxiracetam, but not this compound, was effective in ameliorating impairments in spatial learning and memory.[4][5] Furthermore, (S)-Oxiracetam showed neuroprotective effects by reducing neuronal damage, increasing cerebral blood flow, and inhibiting astrocyte activation, effects that were not observed with the (R)-enantiomer.[4][5]
Mechanism of Action
The precise mechanism of action for oxiracetam is not fully elucidated, but it is believed to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[16] It is thought to enhance the release of acetylcholine and act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity.[1][16] The differential effects of the enantiomers suggest a stereospecific interaction with its molecular target(s). The lack of efficacy of this compound in cognitive and neuroprotective assays indicates that it does not significantly interact with the relevant targets in the same manner as the (S)-enantiomer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the active (S)-enantiomer and a typical experimental workflow for comparing the enantiomers.
Conclusion
The available preclinical evidence strongly indicates that the nootropic and neuroprotective effects of oxiracetam are primarily attributable to the (S)-enantiomer. In direct comparative studies, this compound has been shown to be largely inactive, exhibiting no significant improvement in cognitive performance or neuroprotective measures in a rat model of vascular dementia. These findings have significant implications for drug development, suggesting that the clinical development of enantiomerically pure (S)-Oxiracetam may offer a more potent and potentially safer therapeutic option compared to the racemic mixture. Further research is warranted to fully elucidate the molecular mechanisms underlying the stereospecific activity of the oxiracetam enantiomers.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 7. Preparation method for (R)-4-hydroxy-2-oxo-1-pyrrolidine acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Pharmacokinetic comparisons of S-oxiracetam and R-oxiracetam in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
A Comparative Analysis of Racemic Oxiracetam and its Purified (S)-Enantiomer in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of racemic oxiracetam and its purified (S)-enantiomer, (S)-Oxiracetam. The information presented is supported by experimental data to aid in research and development decisions within the field of nootropics and cognitive enhancers.
Executive Summary
Oxiracetam, a member of the racetam family of nootropic compounds, is a synthetic derivative of the neurotransmitter GABA. It is clinically used as a racemic mixture, containing both (S)- and (R)-enantiomers. However, emerging research indicates that the pharmacological activity of oxiracetam is primarily attributable to the (S)-enantiomer.[1][2] This guide synthesizes the available data to compare the efficacy of the racemic mixture with the purified (S)-enantiomer, focusing on cognitive performance in preclinical models. The evidence suggests that (S)-Oxiracetam is the more potent form, offering the potential for enhanced therapeutic effects at lower dosages.[3]
Data Presentation: Efficacy in Preclinical Models
The following tables summarize quantitative data from key preclinical studies, providing a direct comparison of racemic oxiracetam and its enantiomers.
Table 1: Morris Water Maze Test - Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The data below is from a study in a rat model of chronic cerebral hypoperfusion, a condition associated with cognitive impairment.[4]
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 5, seconds) | Platform Crossings (Probe Trial) |
| Sham | - | ~20 | ~4.5 |
| Model (Untreated) | - | ~45 | ~2.0 |
| (S)-Oxiracetam | 100 | ~25 | ~3.8 |
| (S)-Oxiracetam | 200 | ~22 | ~4.0 |
| (R)-Oxiracetam | 200 | ~43 | ~2.2 |
| Racemic Oxiracetam | 400 | ~30 | ~3.5 |
*Indicates a statistically significant improvement compared to the model group (p < 0.05).[4]
Interpretation: The data clearly indicates that (S)-Oxiracetam significantly improves spatial learning (reduced escape latency) and memory consolidation (increased platform crossings) at lower doses compared to racemic oxiracetam.[4] The (R)-enantiomer showed no significant nootropic effect in this model.[4] Notably, 200 mg/kg of (S)-Oxiracetam demonstrated a more pronounced effect than 400 mg/kg of the racemic mixture.
Experimental Protocols
Morris Water Maze Test
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.
Procedure:
-
Acquisition Phase (5 days):
-
Rats are subjected to four trials per day.
-
For each trial, the rat is placed into the pool at one of four randomized starting positions.
-
The rat is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The time taken to reach the platform (escape latency) is recorded for each trial.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The number of times the rat crosses the former location of the platform is recorded, indicating memory retention.
-
Passive Avoidance Test (Step-Down Task)
Objective: To evaluate long-term memory based on negative reinforcement.
Apparatus: A two-compartment box with a light chamber and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Training/Acquisition Phase:
-
The mouse is placed in the brightly lit compartment.
-
The door to the dark compartment is opened.
-
Due to their natural aversion to light, the mouse will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
-
Retention Test (24 hours later):
-
The mouse is again placed in the light compartment.
-
The time it takes for the mouse to re-enter the dark compartment (step-down latency) is measured. A longer latency indicates better memory of the aversive stimulus.
-
Mechanism of Action and Signaling Pathways
The cognitive-enhancing effects of oxiracetam are believed to be mediated through multiple mechanisms, primarily involving the glutamatergic and cholinergic neurotransmitter systems.[5]
AMPA Receptor Modulation
Oxiracetam acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] This modulation enhances the receptor's response to glutamate, leading to increased synaptic plasticity, a cellular mechanism underlying learning and memory.[5]
The downstream signaling cascade following AMPA receptor modulation by oxiracetam is thought to involve the activation of Protein Kinase C (PKC).[7] PKC plays a crucial role in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
References
- 1. Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 6. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Statistical validation of the differential effects between oxiracetam enantiomers
For Researchers, Scientists, and Drug Development Professionals
Oxiracetam, a nootropic agent of the racetam family, is clinically used as a racemic mixture of its (R)- and (S)-enantiomers. Emerging research, however, indicates a significant stereoselectivity in its pharmacological activity, with the (S)-enantiomer being predominantly responsible for the therapeutic effects. This guide provides a comprehensive statistical validation of the differential effects between (S)-oxiracetam and (R)-oxiracetam, supported by experimental data, detailed methodologies, and mechanistic visualizations to inform future research and drug development.
Comparative Efficacy in Cognitive Performance and Neuroprotection
Experimental evidence from a rat model of chronic cerebral hypoperfusion, which induces cognitive impairment, demonstrates that (S)-oxiracetam is the active enantiomer responsible for the cognitive-enhancing and neuroprotective effects of the racemic mixture. In contrast, this compound showed no significant therapeutic benefits in these studies.[1][2]
Spatial Learning and Memory Enhancement
The Morris water maze test, a standard for assessing spatial learning and memory in rodents, revealed significant improvements in animals treated with (S)-oxiracetam and the racemic oxiracetam, while this compound treatment was comparable to the control model group.[1][3]
Table 1: Comparative Performance in the Morris Water Maze Test
| Treatment Group (Dose) | Mean Escape Latency (Day 5, seconds) | Mean Platform Crossings (Probe Trial) |
| Sham | ~20 | ~4 |
| Model (Vehicle) | ~45 | ~2 |
| (S)-Oxiracetam (100 mg/kg) | ~25 | ~3.5 |
| (S)-Oxiracetam (200 mg/kg) | ~28 | ~3.8 |
| This compound (200 mg/kg) | ~42 | ~2.2 |
| Racemic Oxiracetam (400 mg/kg) | ~30 | ~3.7 |
| *Statistically significant improvement compared to the model group (P < 0.05). Data is approximated from graphical representations in the source study.[1][3] |
Neuroprotection Against Neuronal Damage
Nissl staining of hippocampal and cortical tissues from the same animal models showed that (S)-oxiracetam significantly reduced the number of damaged, or "dark," neurons, indicating a neuroprotective effect. This compound did not produce a similar effect.[1]
Table 2: Neuroprotective Effects of Oxiracetam Enantiomers
| Treatment Group (Dose) | Mean Number of Dark Neurons (Hippocampus CA1) | Mean Number of Dark Neurons (Cortex) |
| Sham | ~10 | ~20 |
| Model (Vehicle) | ~45 | ~80 |
| (S)-Oxiracetam (100 mg/kg) | ~25 | ~40** |
| (S)-Oxiracetam (200 mg/kg) | ~22 | ~35 |
| This compound (200 mg/kg) | ~40 | ~75 |
| Racemic Oxiracetam (400 mg/kg) | ~28* | ~45 |
| *Statistically significant reduction compared to the model group (P < 0.05). **(P < 0.01). Data is approximated from graphical representations in the source study.[1] |
Pharmacokinetic Profile
Pharmacokinetic studies in rats reveal stereoselective differences in the absorption of oxiracetam enantiomers, with (S)-oxiracetam demonstrating higher absorption and a slower elimination profile. This suggests that the administration of the pure (S)-enantiomer could lead to improved therapeutic efficacy at lower dosages.[4][5]
Table 3: Comparative Pharmacokinetic Parameters of Oxiracetam Enantiomers in Rats
| Compound (Dose) | Cmax (µg/mL) | AUC0-t (µg·h/mL) |
| (S)-Oxiracetam (200 mg/kg) | 21.3 ± 5.0 | 96.7 ± 15.5 |
| Racemic Oxiracetam (400 mg/kg) - (S)-enantiomer | 13.2 ± 4.2 | 50.1 ± 16.3 |
| Data from a study evaluating the pharmacokinetics of orally administered oxiracetam enantiomers in rats.[4] |
Mechanisms of Action
The cognitive-enhancing effects of oxiracetam are attributed to its modulation of neurotransmitter systems and synaptic plasticity. While most mechanistic studies have been conducted on the racemic mixture, the superior efficacy of (S)-oxiracetam in preclinical models suggests it is the primary driver of these actions.
Oxiracetam acts as a positive allosteric modulator of AMPA-type glutamate receptors, enhancing glutamatergic neurotransmission.[6][7] This modulation is believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Additionally, oxiracetam has been shown to increase the activity of protein kinase C (PKC), an enzyme crucial for synaptic plasticity.[8]
Experimental Protocols
Morris Water Maze Test
The Morris water maze test was conducted to assess spatial learning and memory in rats.
-
Apparatus: A circular pool (150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) was submerged 1.5 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (5 days): Rats were subjected to four trials per day. For each trial, the rat was placed in the water facing the pool wall at one of four starting positions. The time to find the hidden platform (escape latency) was recorded. If the rat failed to find the platform within 60 seconds, it was guided to it.
-
Probe Trial (Day 6): The platform was removed, and each rat was allowed to swim freely for 60 seconds. The number of times the rat crossed the former platform location was recorded.
-
-
Data Analysis: Escape latency during the acquisition phase and platform crossings during the probe trial were compared between treatment groups using ANOVA.
Nissl Staining for Neuronal Damage Assessment
Nissl staining was used to identify and quantify damaged neurons in the hippocampus and cerebral cortex.
-
Tissue Preparation: Rats were euthanized, and their brains were removed and fixed in 4% paraformaldehyde. The brains were then embedded in paraffin and sectioned at a thickness of 5 µm.
-
Staining Procedure:
-
Sections were deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Slides were then stained with a 0.1% cresyl violet solution.
-
Differentiation was carried out in 95% ethanol to remove excess stain.
-
Sections were dehydrated, cleared in xylene, and coverslipped.
-
-
Quantification: The number of "dark neurons" (shrunken, darkly stained cells indicative of damage) was counted in specific regions of the hippocampus (CA1) and cortex under a light microscope.
-
Data Analysis: The mean number of dark neurons per unit area was compared between treatment groups using ANOVA.[9][10]
Conclusion
The presented data strongly indicate that the pharmacological activity of oxiracetam is primarily attributable to its (S)-enantiomer. (S)-Oxiracetam demonstrates superior efficacy in improving cognitive function and providing neuroprotection compared to this compound. Furthermore, its favorable pharmacokinetic profile suggests that the development of enantiopure (S)-oxiracetam could offer a more potent and potentially safer therapeutic alternative to the currently used racemic mixture. These findings warrant further investigation into the clinical benefits of (S)-oxiracetam for the treatment of cognitive disorders.
References
- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 7. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxiracetam - Wikipedia [en.wikipedia.org]
- 9. Neuropathological Changes in Brain Cortex and Hippocampus in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histological methods for CNS [pathologycenter.jp]
Safety Operating Guide
Proper Disposal of (R)-Oxiracetam: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (R)-Oxiracetam, a chiral nootropic compound, is a critical aspect of laboratory safety and environmental responsibility. As with many specialized research chemicals, specific degradation protocols are not widely published. Therefore, disposal procedures must adhere to established best practices for chemical and pharmaceutical waste management, ensuring compliance with all relevant local, state, and federal regulations. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of Chemical Waste Management
The approach to disposing of this compound should be guided by the universally recognized waste management hierarchy. This hierarchy prioritizes methods to reduce the environmental impact of waste.
-
Reduction: The most effective strategy is to minimize the generation of waste in the first place. This can be achieved through careful planning of experiments to use only the necessary amount of this compound.
-
Reuse: If possible and appropriate, consider reusing uncontaminated this compound for other experiments.
-
Recycling: While direct recycling of this compound is unlikely, consider recycling uncontaminated packaging materials.
-
Treatment and Disposal: When waste generation is unavoidable, it must be treated and disposed of in a safe and compliant manner.
Step-by-Step Disposal Procedures for this compound
The following steps provide a general guideline for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused powder or contaminated lab supplies (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
4. Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel
-
Away from general laboratory traffic
-
In a secondary containment bin to prevent spills
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
EHS will arrange for the transport of the waste to a licensed hazardous waste disposal facility.
-
Never dispose of this compound down the drain or in the regular trash. [1]
Quantitative Data and Disposal Considerations
| Parameter | Recommendation/Guideline | Citation |
| Disposal Method | Consult with your institution's EHS department for approved disposal vendors. Incineration at a licensed facility is a common method for pharmaceutical waste. | [2] |
| Regulatory Compliance | All disposal activities must comply with local, state, and federal regulations for hazardous waste. | [1] |
| Environmental Considerations | Due to its chiral nature, the environmental impact is not fully characterized. Avoid any release into the environment. | |
| Spill Management | In case of a spill, follow your laboratory's established spill cleanup procedures. For solid spills, avoid generating dust. For liquid spills, use appropriate absorbent materials. | [1] |
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not available in published literature. The development of such protocols would require significant research to ensure the complete and safe breakdown of the compound into non-hazardous byproducts. In the absence of validated protocols, reliance on professional hazardous waste disposal services is the recommended and required practice.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling (R)-Oxiracetam
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of (R)-Oxiracetam in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting Powder | - Gloves: Nitrile or latex (double-gloving recommended) - Respiratory Protection: NIOSH-approved N95 respirator or higher - Eye Protection: Safety glasses with side shields or chemical splash goggles - Lab Coat: Standard laboratory coat | - Perform in a designated area, preferably within a chemical fume hood or ventilated enclosure to minimize dust inhalation. - Inspect gloves for any signs of degradation before use. - Ensure hands are clean before donning gloves and wash thoroughly after removal. |
| Solution Preparation | - Gloves: Nitrile or latex - Eye Protection: Safety glasses with side shields or chemical splash goggles - Lab Coat: Standard laboratory coat | - Handle solutions in a well-ventilated area. - Avoid splashing and direct contact with skin and eyes. |
| In Vitro / In Vivo Administration | - Gloves: Nitrile or latex - Eye Protection: Safety glasses - Lab Coat: Standard laboratory coat | - Follow established laboratory procedures for the specific experimental setup. - Change gloves immediately if contaminated. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or rubber gloves - Respiratory Protection: NIOSH-approved respirator with particulate filter - Eye Protection: Chemical splash goggles - Protective Clothing: Disposable gown or coveralls | - Evacuate non-essential personnel from the area. - For minor spills, use absorbent pads. For larger spills, follow emergency protocols. - Avoid generating dust during cleanup of solid spills. |
Operational Plan: Safe Handling Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Preparation of this compound for In Vivo Studies
This protocol details the preparation of this compound for oral administration in a rat model, based on methodologies cited in preclinical research.[1] This should be adapted based on specific experimental requirements.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Micropipettes and sterile tips
-
Appropriate PPE (see table above)
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 100 mg/kg or 200 mg/kg), the number of animals, and their average weight.[1]
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a sterile 15 mL or 50 mL conical tube.
-
Initial Dissolution: Add a small volume of sterile physiological saline to the conical tube containing the powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Final Volume Adjustment: Add sterile physiological saline to the tube to reach the final desired concentration (e.g., 50 mg/mL).[1]
-
Final Mixing: Vortex the solution again for 30 seconds to ensure homogeneity.
-
Storage: If not for immediate use, store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage.
Mechanism of Action: Signaling Pathways
This compound is believed to exert its nootropic effects through the modulation of several key signaling pathways in the brain. Its primary mechanisms involve the enhancement of cholinergic and glutamatergic neurotransmission, and it has also been shown to activate the Akt/mTOR pathway, which is crucial for cell survival and plasticity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
